1,4-Dichloronaphthalene
Description
Properties
IUPAC Name |
1,4-dichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPKCYMVSKDOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061999 | |
| Record name | 1,4-Dichloronaphthalene | |
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Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-31-6 | |
| Record name | 1,4-Dichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Dichloronaphthalene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DICHLORONAPHTHALENE | |
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| Record name | Naphthalene, 1,4-dichloro- | |
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| Record name | 1,4-Dichloronaphthalene | |
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| Record name | 1,4-dichloronaphthalene | |
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| Record name | 1,4-DICHLORONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91H687K062 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dichloronaphthalene: Physical Properties and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties and chemical structure of 1,4-dichloronaphthalene. The information is presented in a structured format to facilitate easy access and comparison for research, development, and drug discovery applications.
Chemical Structure
This compound is a substituted aromatic hydrocarbon belonging to the naphthalene (B1677914) family. Its structure consists of a naphthalene bicyclic system with two chlorine atoms attached at the first and fourth positions.[1] This substitution pattern significantly influences its chemical and physical properties.
Below is a diagram illustrating the chemical structure of this compound.
Figure 1. Chemical structure of this compound.
The structural identifiers for this compound are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C₁₀H₆Cl₂[2][3] |
| CAS Number | 1825-31-6[2][3] |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)Cl[2] |
| InChI | InChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H[2][3] |
Physical Properties
This compound is a white to light yellow crystalline solid or can appear as colorless crystals with a characteristic odor.[4] At room temperature, it exists in a solid state.
The key physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 197.06 g/mol [2] |
| Melting Point | 67-68 °C[1] |
| Boiling Point | 286.7-287 °C at 147 kPa[1] |
| Density | 1.2997 g/cm³ |
| Solubility in Water | 864.9 µg/L at 25 °C[1] |
| Solubility in Organic Solvents | Soluble in benzene, acetone, ether, and ethanol (B145695).[1] Insoluble in water.[5] |
| Appearance | White to light yellow crystalline solid or colorless crystals.[4] |
| Vapor Pressure | 0.00308 mmHg at 25°C[6] |
| Refractive Index | 1.6228 at 76 °C[1] |
Experimental Protocols
This section details the methodologies for the synthesis and determination of the key physical properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves a multi-step process starting from sodium 1-aminonaphthalene-4-sulfonate.[1]
Workflow for the Synthesis of this compound:
Figure 2. Synthesis workflow for this compound.
Detailed Procedure:
-
Diazotization: Dissolve sodium 1-aminonaphthalene-4-sulfonate in water and add concentrated hydrochloric acid. Cool the mixture to 0°C and add sodium nitrite to perform the diazotization.[1]
-
Sandmeyer Reaction: To the diazonium salt solution, add a solution of cuprous chloride in hydrochloric acid. Heat the mixture to facilitate the replacement of the diazonium group with a chlorine atom. After the reaction is complete, cool the mixture, filter the solid product, wash it with water, and dry it below 100°C.[1]
-
First Chlorination: Slowly add the dried sodium 1-chloronaphthalene-4-sulfonate to phosphorus pentachloride and reflux the mixture for 2 hours. Pour the reaction mixture into crushed ice, wash the resulting solid with water, and air dry it to obtain 1-chloronaphthalene-4-sulfonyl chloride.[1]
-
Second Chlorination: Add the 1-chloronaphthalene-4-sulfonyl chloride to phosphorus pentachloride and heat the mixture to 160-165°C for 4 hours. Pour the reaction mixture into crushed ice until it is neutral.[1]
-
Purification: The crude product is purified by distillation under reduced pressure, followed by recrystallization from ethanol to yield the final this compound product.[1]
Determination of Physical Properties
Standard laboratory procedures are employed for the determination of the physical properties of this compound.
Melting Point Determination (Capillary Method): A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube sealed at one end. The capillary tube is then attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a digital melting point apparatus. The temperature is raised slowly, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.
Boiling Point Determination (Thiele Tube Method): For the boiling point determination, a small amount of the liquid sample is placed in a small test tube along with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. The temperature is raised until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination: To determine the solubility of this compound in a specific solvent, an excess of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The saturated solution is then filtered to remove the excess solid, and a known volume of the filtrate is taken. The solvent is evaporated, and the mass of the remaining this compound is measured. The solubility is then calculated and expressed in units such as g/L or mg/mL.
Density Determination: The density of this compound can be determined by measuring the mass of a known volume of the substance. For the solid, this can be done by displacement of a liquid in which it is insoluble. The mass of the solid is measured using an analytical balance. The volume is determined by adding the solid to a graduated cylinder containing a known volume of a non-solvent and observing the volume change. The density is then calculated by dividing the mass by the volume.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[3] The fragmentation pattern can provide valuable information about the structure of the molecule.
-
Infrared Spectroscopy (IR): The IR spectrum of this compound is also available from the NIST WebBook, which can be used to identify the functional groups and the aromatic nature of the compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum of this compound has been reported.[2] The chemical shifts of the carbon atoms provide detailed information about the carbon skeleton of the molecule.
-
¹H NMR: While a specific ¹H NMR spectrum for this compound was not found in the initial search, the expected spectrum would show signals corresponding to the six aromatic protons, with their chemical shifts and coupling patterns providing further confirmation of the 1,4-substitution pattern.
-
References
- 1. chembk.com [chembk.com]
- 2. This compound | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naphthalene, 1,4-dichloro- [webbook.nist.gov]
- 4. CAS 1825-31-6: this compound | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [wap.guidechem.com]
synthesis of 1,4-Dichloronaphthalene from naphthalene
An In-depth Technical Guide to the Synthesis of 1,4-Dichloronaphthalene from Naphthalene (B1677914)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound from naphthalene, focusing on the core chemical principles, experimental methodologies, and data-driven insights relevant to chemical research and development.
Introduction
This compound is a chlorinated aromatic hydrocarbon consisting of a naphthalene core substituted with two chlorine atoms at the 1 and 4 positions.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pesticides, and fungicides.[1] Its physical form is a colorless to pale yellow solid with a characteristic odor, and it is soluble in organic solvents like ethanol (B145695) and ether but has low solubility in water.[1] The synthesis of this compound primarily involves the direct electrophilic chlorination of naphthalene. This guide will delve into the mechanisms, catalytic influences, experimental procedures, and product analysis associated with this transformation.
Synthesis Pathway: Electrophilic Chlorination
The most common and direct method for synthesizing this compound is the electrophilic aromatic substitution of naphthalene using a chlorinating agent, typically in the presence of a Lewis acid catalyst.
Reaction Mechanism
Naphthalene is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. The chlorination process proceeds through the attack of an electrophilic chlorine species (Cl⁺), generated from the interaction between the chlorinating agent (e.g., Cl₂) and a catalyst, on the electron-rich naphthalene ring. The attack preferentially occurs at the α-positions (1, 4, 5, and 8) due to the greater stability of the resulting carbocation intermediate (sigma complex) compared to an attack at the β-positions (2, 3, 6, and 7).
The initial chlorination of naphthalene yields 1-chloronaphthalene (B1664548). The second chlorination step is directed by the existing chlorine substituent. While chlorine is a deactivating group, it is an ortho-, para-director. Thus, the incoming electrophile will preferentially add to the 4-position (para) and the 2-position (ortho) of the substituted ring. This leads to a mixture of dichloronaphthalene isomers, with 1,4- and 1,2-dichloronaphthalene (B52898) being significant products. Further chlorination can lead to the formation of trichloro- and tetrachloronaphthalenes.
Catalysis
The choice of catalyst is critical for achieving high selectivity towards this compound. Lewis acids are typically employed to enhance the electrophilicity of the chlorinating agent.
-
Iron and Copper Chlorides : Studies have shown that metal chlorides, particularly copper(II) chloride (CuCl₂) and iron(III) chloride (FeCl₃), are effective catalysts for the electrophilic chlorination of naphthalene.[2][3] These catalysts promote a selective chlorination pattern at the 1 and 4 positions.[2][3][4] Copper(II) chloride has demonstrated high activity over a temperature range of 200–350 °C, while iron(II) and (III) chlorides are highly active in the 200–250 °C range.[2] The catalytic activity is driven by dechlorination-oxychlorination cycles of the metal species.[2][3][4]
The reaction pathway for the catalyzed chlorination of naphthalene is illustrated below.
Caption: Reaction pathway for the synthesis of this compound.
Data Presentation
The efficiency and selectivity of naphthalene chlorination are highly dependent on the catalyst and reaction conditions.
Table 1: Comparison of Catalyst Efficiency at 250 °C
| Catalyst | Relative Chlorination Efficiency |
| CuCl₂·2H₂O | High |
| CuCl | 7.5-fold lower than CuCl₂·2H₂O[2] |
| FeCl₃·6H₂O | 30.2-fold lower than CuCl₂·2H₂O[2] |
| FeCl₂·4H₂O | 34.7-fold lower than CuCl₂·2H₂O[2] |
Note: Efficiency data is derived from studies on polychlorinated naphthalene formation in combustion flue gas, which provides insights into the catalytic activity for the initial chlorination steps.[2]
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂[5] |
| Molecular Weight | 197.06 g/mol [5] |
| Melting Point | 67-68 °C |
| Boiling Point | 287-289 °C |
| Appearance | Colorless to pale yellow solid[1] |
| CAS Number | 1825-31-6[5] |
Experimental Protocols
The following sections provide a representative experimental protocol for the synthesis and purification of this compound.
Synthesis of Dichloronaphthalene Isomers
This protocol outlines a general procedure for the direct chlorination of naphthalene in a laboratory setting.
Materials:
-
Naphthalene
-
Anhydrous Iron(III) chloride (FeCl₃) or Copper(II) chloride (CuCl₂)
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve naphthalene in CCl₄.
-
Catalyst Addition: Add a catalytic amount of anhydrous FeCl₃ or CuCl₂ to the solution.
-
Chlorination: While stirring the mixture, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained, for example, by using a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to observe the consumption of naphthalene and 1-chloronaphthalene and the formation of dichloronaphthalene isomers.
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl.
-
Washing: Transfer the reaction mixture to a separatory funnel and wash it sequentially with 5% NaOH solution and water to remove the catalyst and any remaining acidic gases.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The residue will be a mixture of chlorinated naphthalenes.
Separation and Purification of this compound
Separating the various dichloronaphthalene isomers is challenging due to their similar physical properties.[6] Fractional crystallization is a common method for purification.
Procedure:
-
Initial Crystallization: Dissolve the crude mixture of dichloronaphthalenes in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator. The different isomers will have varying solubilities, allowing for fractional precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Recrystallization: The collected crystals can be further purified by one or more recrystallization steps to enrich the this compound isomer. The purity of each fraction should be checked by GC or melting point analysis.
The general workflow for the synthesis and purification is visualized below.
Caption: Experimental workflow for this compound synthesis.
Safety Considerations
-
Naphthalene: Is a flammable solid and can be harmful if inhaled or swallowed.
-
Chlorine Gas: Is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Chlorinated Solvents (e.g., CCl₄): Are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment.
-
Lewis Acids (e.g., FeCl₃): Are corrosive and moisture-sensitive.
Conclusion
The synthesis of this compound from naphthalene is a well-established process based on electrophilic aromatic substitution. The key to achieving high yield and selectivity lies in the careful control of reaction conditions and the appropriate choice of catalyst, with copper and iron chlorides being particularly effective. While the direct chlorination produces a mixture of isomers, fractional crystallization can be employed for the purification of the desired this compound. This guide provides the foundational knowledge and procedural outlines for researchers to successfully synthesize and isolate this important chemical intermediate.
References
- 1. CAS 1825-31-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Naphthalene, 1,4-dichloro- [webbook.nist.gov]
- 6. How many positional isomers are possible for dichloronaphthalene? | Filo [askfilo.com]
Spectroscopic Profile of 1,4-Dichloronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Dichloronaphthalene, a compound of interest in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.15 | dd | 8.5, 1.0 | H-5, H-8 |
| 7.65 | dd | 8.5, 7.0 | H-6, H-7 |
| 7.45 | s | - | H-2, H-3 |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 131.6 | C-1, C-4 |
| 130.8 | C-4a, C-8a |
| 128.0 | C-5, C-8 |
| 126.9 | C-6, C-7 |
| 122.9 | C-2, C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks corresponding to its aromatic and halogenated structure.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Weak | Aromatic C-H Stretch |
| 1580 | Medium | Aromatic C=C Stretch |
| 1450 | Medium | Aromatic C=C Stretch |
| 1150 | Strong | C-H in-plane bend |
| 820 | Strong | C-H out-of-plane bend (para-substituted) |
| 780 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of two chlorine atoms.[2][3]
Table 4: Mass Spectrometry Data for this compound [2][3]
| m/z | Relative Abundance (%) | Assignment |
| 196 | 100 | [M]⁺ (¹²C₁₀H₆³⁵Cl₂) |
| 198 | 65 | [M+2]⁺ (¹²C₁₀H₆³⁵Cl³⁷Cl) |
| 200 | 10 | [M+4]⁺ (¹²C₁₀H₆³⁷Cl₂) |
| 161 | ~20 | [M-Cl]⁺ |
| 126 | ~30 | [M-2Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
4.1 NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL. The choice of solvent depends on the solubility of the compound and the desired spectral window.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
4.2 IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
4.3 Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, the sample is first dissolved in a suitable volatile solvent.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid chemical sample like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Environmental Fate and Persistence of 1,4-Dichloronaphthalene
Introduction
1,4-Dichloronaphthalene (1,4-DCN) is a chlorinated aromatic hydrocarbon belonging to the group of polychlorinated naphthalenes (PCNs). These compounds are recognized for their high hydrophobicity, thermal stability, and resistance to degradation. Historically, PCNs have been used in applications such as engine oil additives, heat exchange fluids, flame retardants, cable insulation, and wood preservatives.[1] Due to its chemical properties, 1,4-DCN is characterized by its potential for environmental persistence and toxicity.[2] As a member of a class of compounds listed as persistent organic pollutants (POPs) candidates, understanding the environmental fate, transport, and persistence of 1,4-DCN is critical for assessing its ecological risk and developing potential remediation strategies.[1][3]
This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in the environment, tailored for researchers, scientists, and environmental professionals.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. Key properties of this compound are summarized in the table below. Its very low water solubility and high octanol-water partition coefficient (LogP) indicate a strong tendency to partition from aqueous phases into organic media, such as soil organic carbon and biological lipids.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Cl₂ | [3][4][5] |
| Molecular Weight | 197.06 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow solid; white crystals | [2][6] |
| Melting Point | 67 - 68 °C | [6] |
| Boiling Point | ~287 - 303 °C | |
| Vapor Pressure | 0.00308 mmHg at 25 °C | |
| Water Solubility | 0.865 mg/L at 25 °C | |
| LogP (XlogP) | 4.7 | [7] |
Environmental Fate and Transport
The fate of 1,4-DCN in the environment is determined by a combination of transport and degradation processes, including abiotic and biotic pathways.
Abiotic Degradation
Abiotic degradation involves chemical transformation without the intervention of living organisms, primarily through hydrolysis and photolysis.
-
Hydrolysis: Chlorinated aromatic hydrocarbons like 1,4-DCN are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bonds on the aromatic ring are stable, and significant hydrolysis is not expected to be a major degradation pathway.
-
Photolysis: In the atmosphere or sunlit surface waters, 1,4-DCN may undergo photodegradation. This process typically involves the reaction of the compound with photochemically generated hydroxyl radicals (•OH).[8] While this is a potential degradation route for many aromatic compounds, specific experimental rate constants and environmental half-lives for the photodegradation of 1,4-DCN are not well-documented in available literature.
Biotic Degradation
Biodegradation is a key process for the environmental breakdown of persistent organic pollutants. Studies have shown that certain microorganisms are capable of metabolizing 1,4-DCN.
A strain of Pseudomonas sp. HY, isolated from activated sludge, has demonstrated the ability to degrade 1,4-DCN.[1] The degradation proceeds through an initial dioxygenase attack on the aromatic ring, leading to a series of hydroxylated and chlorinated intermediates.[1][9] Identified metabolites include dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene (B1677914), dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid.[1][9] Interestingly, the degradation process by this strain did not appear to involve the removal of chloride ions, and the metabolites did not support bacterial growth, suggesting a co-metabolic or detoxification process rather than utilization as a primary energy source.[9]
The degradation pathway is analogous to the well-established pathways for naphthalene and other chlorinated aromatic compounds, which involve ring hydroxylation followed by ring cleavage.[10][11]
Quantitative data from a biodegradation study with Pseudomonas sp. HY are summarized below.
| Initial 1,4-DCN Conc. | Time for 98% Removal | Reference |
| 10 mg/L | 48 hours | [1][9][12][13] |
| 20 mg/L | 144 hours | [1][9][12][13] |
Mobility and Sorption
The mobility of 1,4-DCN in the environment is low due to its high hydrophobicity and low water solubility.
-
Sorption: In soil and aquatic environments, 1,4-DCN is expected to strongly adsorb to soil organic matter and sediment.[14] This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).[15][16] A high LogP value, such as 4.7 for 1,4-DCN, is strongly correlated with a high Koc value (typically Log Koc > 4.0), indicating immobility in soil.[7][14] Sorption to soil and sediment particles reduces its concentration in the aqueous phase, limiting its transport via groundwater or surface water runoff but also making it more persistent as it becomes less bioavailable to degrading microorganisms.
-
Volatilization: With a measurable vapor pressure, 1,4-DCN can volatilize from soil surfaces and water bodies into the atmosphere, which can be a significant transport pathway.
Bioaccumulation
The high LogP value of 1,4-DCN suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with a LogP > 3 are generally considered to have the potential to accumulate in the fatty tissues of organisms. This can lead to biomagnification through the food chain, posing a risk to higher trophic level organisms.
Environmental Persistence
Based on its chemical structure and physicochemical properties, this compound is classified as a persistent environmental pollutant.
-
In Soil and Sediment: Due to strong sorption to organic matter, 1,4-DCN is expected to have a long half-life in soil and sediment.[14] This sequestration can protect it from both biotic and abiotic degradation processes, leading to its long-term persistence in these compartments.
-
In Water: In the aqueous phase, the persistence of 1,4-DCN is a balance between biodegradation, volatilization, and partitioning to suspended solids and sediment. While microbial degradation can occur, the rates can be slow, especially at higher concentrations.[12][13]
-
In Air: Atmospheric 1,4-DCN is subject to photodegradation, which is likely its primary removal mechanism in the air. However, its semi-volatile nature allows for potential long-range atmospheric transport before degradation or deposition occurs.
Experimental Protocols
Protocol for Biodegradation of 1,4-DCN by Pseudomonas sp. HY
This protocol is based on the methodology described in the study of the metabolic degradation of 1,4-DCN by Pseudomonas sp. HY.[12]
-
Microorganism and Inoculum Preparation:
-
Strain: Pseudomonas sp. HY, previously isolated from activated sludge of a landfill leachate treatment plant.[12]
-
Enrichment: The strain was enriched over a two-month period in an inorganic culture medium containing decreasing concentrations of naphthalene (from 1000 to 50 mg/L) and increasing concentrations of 1,4-DCN (from 10 to 80 mg/L).[12]
-
Inoculum Culture: The strain is grown in a basal salts medium with a suitable carbon source (e.g., naphthalene) until it reaches the exponential growth phase. The cells are then harvested by centrifugation, washed with a sterile phosphate (B84403) buffer, and resuspended to a specific optical density (e.g., OD₆₀₀) to serve as the inoculum.
-
-
Degradation Experiment:
-
Medium: A sterile, inorganic mineral salts medium is prepared in Erlenmeyer flasks.
-
Substrate Addition: 1,4-DCN is added from a concentrated stock solution (in a suitable solvent like acetone, with a solvent control flask included) to achieve the desired initial concentrations (e.g., 10 mg/L and 20 mg/L).[12]
-
Inoculation: The prepared medium is inoculated with the washed Pseudomonas sp. HY cell suspension.
-
Incubation: Flasks are incubated on an orbital shaker (e.g., 180 rpm) at a controlled temperature (e.g., 25 °C) in the dark to prevent photodegradation.[12]
-
Sampling: Aliquots of the culture are withdrawn aseptically at regular time intervals (e.g., 0, 12, 24, 48, 72, 144 hours) for analysis.
-
-
Analytical Procedure:
-
Extraction: Liquid samples are extracted with an appropriate organic solvent (e.g., n-hexane or dichloromethane). The sample is typically acidified before extraction to ensure the protonation of any acidic metabolites.
-
Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining 1,4-DCN and its metabolites.[1][9]
-
Quantification: A calibration curve is generated using authentic standards of 1,4-DCN. The concentration in the samples is determined by comparing the peak area to the calibration curve.
-
General Workflow for Analysis of 1,4-DCN in Environmental Samples
The analysis of semi-volatile organic compounds like 1,4-DCN from environmental matrices follows a standard procedure involving extraction, cleanup, and instrumental analysis.[17]
Conclusion
This compound is a persistent organic pollutant whose environmental fate is characterized by low mobility and slow degradation. Its strong affinity for organic matter leads to its accumulation in soil and sediments, where it can remain for long periods. While biodegradation by certain microorganisms like Pseudomonas sp. has been demonstrated, the process can be slow and may not lead to complete mineralization. Its high lipophilicity suggests a significant potential for bioaccumulation, posing a risk to ecosystems. The data presented in this guide underscore the environmental persistence of 1,4-DCN and highlight the need for continued research into its long-term ecological impacts and potential remediation technologies.
References
- 1. Metabolic Degradation of this compound by Pseudomonas sp. HY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1825-31-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene, 1,4-dichloro- [webbook.nist.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. accustandard.com [accustandard.com]
- 7. PubChemLite - this compound (C10H6Cl2) [pubchemlite.lcsb.uni.lu]
- 8. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Degradation of this compound by Pseudomonas sp. HY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of 1,4-dichlorobenzene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Metabolic Degradation of this compound by Pseudomonas sp. HY [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chemsafetypro.com [chemsafetypro.com]
- 15. log KOC - ECETOC [ecetoc.org]
- 16. ladwp.com [ladwp.com]
- 17. env.go.jp [env.go.jp]
Microbial Degradation of 1,4-Dichloronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the microbial degradation pathways of 1,4-Dichloronaphthalene (1,4-DCN), a persistent environmental pollutant. The document outlines the key microorganisms, enzymatic processes, and metabolic intermediates involved in its biodegradation. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development in bioremediation and related fields.
Introduction
This compound (1,4-DCN) is a chlorinated polycyclic aromatic hydrocarbon (cPAH) that poses significant environmental concerns due to its toxicity and persistence. Microbial degradation offers a promising and environmentally sustainable approach for the remediation of 1,4-DCN contaminated sites. This guide focuses on the aerobic degradation pathway of 1,4-DCN, primarily elucidated through studies on Pseudomonas species.
Microbial Degradation Pathway of this compound
The aerobic microbial degradation of 1,4-DCN is initiated by a multi-component enzyme system, analogous to the well-characterized naphthalene (B1677914) degradation pathway. The process involves the initial oxidation of the aromatic ring, followed by dehydrogenation, ring cleavage, and subsequent metabolism of the resulting intermediates.
A key organism implicated in the breakdown of 1,4-DCN is Pseudomonas sp. HY, which has been shown to effectively degrade this compound.[1][2][3] The proposed metabolic pathway involves the following key steps:
-
Initial Dioxygenation: The degradation is initiated by a naphthalene dioxygenase (NDO) , a multi-component enzyme that incorporates both atoms of molecular oxygen into the aromatic ring of 1,4-DCN. This results in the formation of a chlorinated cis-dihydrodiol.
-
Dehydrogenation: The cis-dihydrodiol is then acted upon by a cis-dihydrodiol dehydrogenase , which oxidizes the dihydrodiol to form a dichlorinated dihydroxynaphthalene (a catechol-like intermediate).
-
Ring Cleavage: The aromatic ring of the dichlorinated dihydroxynaphthalene is subsequently cleaved by a dioxygenase . This is a critical step that opens up the aromatic structure, making it amenable to further degradation.
-
Further Metabolism: The ring-cleavage product is further metabolized through a series of enzymatic reactions, leading to the formation of intermediates such as dichlorinated salicylic (B10762653) acid.[1][2][3] These intermediates are then channeled into central metabolic pathways.
Identified Metabolites
Studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified several key metabolites during the degradation of 1,4-DCN by Pseudomonas sp. HY.[1][2][3] These include:
-
Dihydroxy-dichloro-naphthalene
-
Epoxy-dichlorinated naphthalene
-
Dichlorinated naphthol
-
Dichlorinated salicylic acid
The presence of these intermediates supports the proposed degradation pathway.
Quantitative Data on this compound Degradation
The degradation of 1,4-DCN by Pseudomonas sp. HY has been quantified under different initial concentrations. The following tables summarize the key findings.
| Initial 1,4-DCN Concentration (mg/L) | Time for 98% Removal (hours) | Reference |
| 10 | 48 | [1][2][3] |
| 20 | 144 | [1][2][3] |
Table 1: Degradation Rates of this compound by Pseudomonas sp. HY
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the microbial degradation of this compound.
Isolation and Enrichment of 1,4-DCN Degrading Microorganisms
Objective: To isolate and enrich for bacterial strains capable of degrading 1,4-DCN.
Protocol:
-
Sample Collection: Collect soil or water samples from a site contaminated with polycyclic aromatic hydrocarbons.
-
Enrichment Culture:
-
Prepare a mineral salts medium (MSM). A typical composition is provided in the Pseudomonas sp. HY study.[1]
-
Add 1,4-DCN as the sole carbon source at an initial concentration of 10 mg/L.
-
Inoculate 100 mL of the medium in a 250 mL flask with 1 g of soil or 1 mL of water from the contaminated site.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days.
-
-
Sub-culturing:
-
After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 1,4-DCN.
-
Repeat this transfer at least three times to enrich for bacteria capable of degrading the target compound.
-
-
Isolation of Pure Cultures:
-
Plate serial dilutions of the final enrichment culture onto MSM agar (B569324) plates with 1,4-DCN supplied as the sole carbon source (e.g., by coating the plate lid with a 1,4-DCN solution in a volatile solvent).
-
Incubate the plates at 30°C until colonies appear.
-
Isolate distinct colonies and purify them by repeated streaking on fresh plates.
-
-
Identification of Isolates:
-
Identify the purified bacterial isolates using 16S rRNA gene sequencing.
-
Biodegradation Assay
Objective: To quantify the degradation of 1,4-DCN by the isolated microbial strains.
Protocol:
-
Inoculum Preparation:
-
Grow the isolated bacterial strain in a suitable liquid medium (e.g., Luria-Bertani broth) to the mid-exponential phase.
-
Harvest the cells by centrifugation, wash them with a sterile phosphate (B84403) buffer, and resuspend them in the buffer to a desired optical density (e.g., OD600 of 1.0).
-
-
Biodegradation Experiment:
-
Set up replicate flasks containing MSM with a known initial concentration of 1,4-DCN (e.g., 10 mg/L).
-
Inoculate the flasks with the prepared bacterial suspension.
-
Include abiotic control flasks (without inoculum) to account for any non-biological degradation.
-
Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm) in the dark to prevent photodegradation.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw samples from each flask.
-
Extract the remaining 1,4-DCN from the samples using a suitable organic solvent (e.g., n-hexane or dichloromethane).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent compound.
-
Calculate the degradation rate and percentage of degradation over time.
-
Metabolite Identification
Objective: To identify the intermediate products formed during the degradation of 1,4-DCN.
Protocol:
-
Sample Preparation:
-
From the biodegradation assay, collect samples at time points where significant degradation has occurred but before complete disappearance of the parent compound.
-
Centrifuge the samples to remove bacterial cells.
-
-
Extraction of Metabolites:
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Analyze the concentrated extract using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Use a suitable capillary column for the separation of aromatic compounds.
-
Operate the mass spectrometer in full-scan mode to obtain the mass spectra of the eluted peaks.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) and with the mass spectra of authentic standards (if available) to tentatively identify the metabolites.
-
For polar metabolites, a derivatization step (e.g., silylation) may be necessary to improve their volatility for GC-MS analysis.
-
Visualizations
Proposed Microbial Degradation Pathway of this compound
Caption: Proposed aerobic degradation pathway of this compound.
Experimental Workflow for Studying Microbial Degradation
Caption: General workflow for studying microbial degradation of 1,4-DCN.
Conclusion
The microbial degradation of this compound, particularly by Pseudomonas species, represents a viable strategy for the bioremediation of contaminated environments. This guide has summarized the current understanding of the degradation pathway, provided quantitative data, and detailed experimental protocols to aid researchers in this field. Further research is warranted to fully elucidate the enzymatic and genetic basis of 1,4-DCN degradation, which will be instrumental in developing more effective and robust bioremediation technologies.
References
An In-depth Technical Guide to the Chemical Reactivity and Reaction Mechanisms of 1,4-Dichloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichloronaphthalene is a chlorinated aromatic hydrocarbon with a naphthalene (B1677914) backbone. Its chemical structure, featuring two chlorine atoms on the aromatic rings, imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical reactivity and reaction mechanisms of this compound, with a focus on its applications in research and drug development. The information is presented to be a valuable resource for scientists working with this compound, offering insights into its functionalization and potential for creating novel molecular architectures.
Chemical Properties
This compound is a solid at room temperature with a molecular formula of C₁₀H₆Cl₂. It is generally soluble in common organic solvents. The chlorine atoms at the 1 and 4 positions influence the electron density of the naphthalene ring system, making it susceptible to various chemical transformations.
Key Reaction Mechanisms and Experimental Protocols
The reactivity of this compound is characterized by its participation in several key reaction types, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction. The following sections detail these reactions, providing mechanistic insights and, where available, experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented in readily available literature, its structure as an aryl chloride suggests its suitability as a substrate in these transformations. The reactivity of aryl chlorides in such reactions is often lower than that of the corresponding bromides or iodides, and thus may require more specialized catalytic systems.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide. This reaction is a versatile method for the formation of biaryl structures.
-
General Reaction Scheme:
(where Ar-X is the aryl halide, and Ar'-B(OR)₂ is the organoboron compound)
b) Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This is a crucial reaction for the synthesis of substituted alkynes.
-
General Reaction Scheme:
(where Ar-X is the aryl halide, and H-C≡C-R is the terminal alkyne)
c) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It is a key method for the preparation of arylamines.
-
General Reaction Scheme:
(where Ar-X is the aryl halide, and HNR¹R² is a primary or secondary amine)
d) Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
-
General Reaction Scheme:
(where Ar-X is the aryl halide, and R-CH=CH₂ is an alkene)
Logical Relationship of Palladium-Catalyzed Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of aryl halides. The presence of two chlorine atoms on the naphthalene ring of this compound, particularly when activated by electron-withdrawing groups, can facilitate the displacement of one or both chlorine atoms by nucleophiles.
A notable example is the synthesis of 2,3-diaminonaphthalene-1,4-dione (B3047323) from 2,3-dichloronaphthalene-1,4-dione, which proceeds via a Gabriel-type reaction with potassium phthalimide (B116566) followed by hydrazinolysis.[1] This suggests that the chloro substituents on a naphthalene core are susceptible to nucleophilic attack, especially when the ring is rendered electron-deficient.
General Reaction Pathway for SNAr
Caption: General mechanism for nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of 2,3-Diaminonaphthalene-1,4-dione from a Dichloronaphthalene Precursor [1]
This protocol describes the synthesis of a diaminonaphthoquinone from a dichloronaphthoquinone, illustrating the feasibility of nucleophilic substitution on a related naphthalene system.
-
Step 1: Phthalimide Substitution: 2,3-Dichloronaphthalene-1,4-dione is reacted with potassium phthalimide in acetonitrile.
-
Step 2: Hydrazinolysis: The resulting intermediate is treated with hydrazine (B178648) hydrate (B1144303) to yield 2,3-diaminonaphthalene-1,4-dione.
Quantitative Data Summary Table
| Reactant | Reagent | Product | Yield | Reference |
| 2,3-Dichloronaphthalene-1,4-dione | 1. Potassium phthalimide2. Hydrazine hydrate | 2,3-Diaminonaphthalene-1,4-dione | Good | [1] |
Reduction Reactions
The chlorine atoms of this compound can be removed through reduction reactions, leading to the formation of naphthalene or partially dechlorinated products.
a) Dehalogenation
Catalytic hydrogenation or the use of reducing agents can effect the removal of chlorine atoms. The reduction of disubstituted naphthalenes has been achieved using potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) at 0°C.[2] This method offers an alternative to Birch-type reductions.
Experimental Workflow for Reductive Dechlorination
Caption: Experimental workflow for the reduction of this compound.
Quantitative Data Summary Table
| Reactant | Reagent/Conditions | Major Product | Yield | Reference |
| Disubstituted Naphthalenes | C₈K, THF, 0°C | Dihydro products | Not specified | [2] |
Electrophilic Aromatic Substitution
The naphthalene ring system can undergo electrophilic aromatic substitution, although the presence of deactivating chloro groups may require harsher reaction conditions compared to unsubstituted naphthalene. The directing effects of the chlorine atoms will influence the position of substitution.
A patent describes the bromination of this compound-8-sulfonic acid with bromine at about 60°C to yield 1,4-dichloro-8-bromonaphthalene.[3] This indicates that electrophilic halogenation is a feasible transformation for this class of compounds.
Experimental Protocol: Bromination of a this compound Derivative [3]
-
Dissolution and Acidification: The sodium salt of this compound-8-sulfonic acid is dissolved in water and acidified with hydrochloric acid.
-
Bromination: Bromine is added to the stirred solution at approximately 60°C.
-
Isolation: The crystalline precipitate of 1,4-dichloro-8-bromonaphthalene is filtered and washed.
Quantitative Data Summary Table
| Reactant | Reagent/Conditions | Product | Yield | Reference |
| Sodium salt of this compound-8-sulfonic acid | Bromine, 60°C | 1,4-dichloro-8-bromonaphthalene | Not specified | [3] |
Conclusion
This compound exhibits a diverse range of chemical reactivity, making it a valuable starting material for the synthesis of a variety of functionalized naphthalene derivatives. Its participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and reductions opens up numerous avenues for the construction of complex molecules. While specific experimental data for this compound itself is not always readily available, the general principles of these reaction mechanisms, coupled with the examples from closely related structures, provide a strong foundation for researchers to design and execute synthetic strategies. This guide serves as a foundational resource for scientists in academia and industry, aiming to stimulate further investigation into the rich chemistry of this versatile compound.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,4-Dichloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characteristics of 1,4-dichloronaphthalene. Despite extensive searches of crystallographic databases, an experimentally determined crystal structure for this compound has not been publicly reported. In light of this, the following guide presents theoretically derived data on its molecular geometry, alongside a detailed examination of the experimentally determined crystal structure of the closely related compound, this compound-2,3-diol. This guide also outlines a general experimental protocol for the determination of crystal structures of small organic molecules using single-crystal X-ray diffraction.
Molecular Geometry of this compound (Theoretical Data)
In the absence of experimental crystallographic data, computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecular geometry of this compound. The following tables summarize the predicted bond lengths and angles. It is crucial to note that these values are the result of computational modeling and await experimental verification.
Table 1: Theoretical Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C-Cl | 1.74 |
| C-C (aromatic) | 1.37 - 1.43 |
| C-H | 1.08 |
Table 2: Theoretical Bond Angles for this compound
| Angle | Predicted Angle (°) |
| C-C-C (in ring) | 118 - 122 |
| C-C-Cl | 119 - 121 |
| C-C-H | 119 - 121 |
Crystal Structure of this compound-2,3-diol (Experimental Data)
The crystal structure of this compound-2,3-diol, a derivative of the target compound, has been determined by single-crystal X-ray diffraction. This data offers a valuable reference for understanding the crystallographic properties of dichlorinated naphthalene (B1677914) systems. The compound crystallizes in the orthorhombic space group P212121 with four molecules per unit cell.[1]
Table 3: Crystallographic Data for this compound-2,3-diol [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₆Cl₂O₂ |
| Molecular Weight | 229.06 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0037(4) |
| b (Å) | 11.589(1) |
| c (Å) | 15.546(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 901.5(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.688 |
| Absorption Coefficient (mm⁻¹) | 0.624 |
| F(000) | 464 |
Table 4: Selected Experimental Bond Lengths for this compound-2,3-diol
| Bond | Length (Å) |
| Cl(1)-C(1) | 1.734(2) |
| Cl(2)-C(4) | 1.731(2) |
| O(1)-C(2) | 1.361(2) |
| O(2)-C(3) | 1.350(3) |
| C(1)-C(9) | 1.361(3) |
| C(4)-C(10) | 1.405(3) |
Table 5: Selected Experimental Bond Angles for this compound-2,3-diol
| Angle | Angle (°) |
| C(9)-C(1)-Cl(1) | 118.1(2) |
| C(10)-C(4)-Cl(2) | 119.7(2) |
| C(3)-C(2)-O(1) | 119.4(2) |
| C(2)-C(3)-O(2) | 114.7(2) |
| C(1)-C(9)-C(8) | 119.6(2) |
| C(5)-C(10)-C(4) | 119.6(2) |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small organic molecule like this compound generally follows the protocol of single-crystal X-ray diffraction.[2][3][4] This non-destructive analytical technique provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3]
Synthesis and Crystallization
A suitable synthesis method for this compound involves the diazotization of 1-amino-4-chloronaphthalene (B145723) followed by a Sandmeyer reaction with cuprous chloride. High-purity single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture. The ideal crystals for analysis are well-formed, optically clear, and free of defects, with dimensions typically in the range of 0.1 to 0.3 mm.[3]
Data Collection
A selected single crystal is mounted on a goniometer head.[3] Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a constant low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[3] This model is subsequently refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.
Visualizations
Experimental Workflow for Crystal Structure Determination
References
A Comprehensive Technical Guide to the Thermochemical Properties of 1,4-Dichloronaphthalene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermochemical data available for the ten isomers of dichloronaphthalene. Understanding these properties is crucial for a wide range of applications, from environmental fate assessment to the development of novel pharmaceuticals and materials. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows.
Introduction to Dichloronaphthalene Isomers
Dichloronaphthalenes are a group of ten positional isomers with the chemical formula C₁₀H₆Cl₂. The positions of the two chlorine atoms on the naphthalene (B1677914) ring structure significantly influence their physicochemical and thermochemical properties. These compounds have been used in various industrial applications and can be formed as byproducts in certain chemical processes. A comprehensive understanding of their thermochemical behavior is essential for predicting their stability, reactivity, and environmental distribution.
Thermochemical Data of Dichloronaphthalene Isomers
The following tables summarize the available quantitative thermochemical data for the ten isomers of dichloronaphthalene. The data has been compiled from a variety of experimental and computational studies.
Table 1: Enthalpy of Formation, Fusion, and Vaporization of Dichloronaphthalene Isomers
| Isomer | Enthalpy of Formation (Gas, kJ/mol) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Vaporization (kJ/mol) | Method |
| 1,2-Dichloronaphthalene | - | - | 60.7 (at 373 K)[1] | Gas Chromatography[1] |
| 1,3-Dichloronaphthalene | - | - | - | - |
| 1,4-Dichloronaphthalene | - | - | 14.0 kcal/mol (58.6 kJ/mol) (at 373 K)[2] | Gas Chromatography[2] |
| 1,5-Dichloronaphthalene | - | - | - | - |
| 1,6-Dichloronaphthalene | - | - | - | - |
| 1,7-Dichloronaphthalene | - | - | - | - |
| 1,8-Dichloronaphthalene | 123.45 | 20.33 | 51.86 | Joback Method (Calculated) |
| 2,3-Dichloronaphthalene | 123.45[3] | 20.33[3] | - | Joback Method (Calculated)[3] |
| 2,6-Dichloronaphthalene | - | - | - | - |
| 2,7-Dichloronaphthalene (B1605514) | 123.45[4] | 20.33[4] | 51.86[4] | Joback Method (Calculated)[4] |
Table 2: Physical Properties of Dichloronaphthalene Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Dichloronaphthalene | - | - |
| 1,3-Dichloronaphthalene | 62.3[5] | 291[5] |
| This compound | 67.5[6] | 293.1[6] |
| 1,5-Dichloronaphthalene | 107 | - |
| 1,6-Dichloronaphthalene | 44-45 | - |
| 1,7-Dichloronaphthalene | - | - |
| 1,8-Dichloronaphthalene | - | - |
| 2,3-Dichloronaphthalene | - | - |
| 2,6-Dichloronaphthalene | 140.5[7] | 285.7[7] |
| 2,7-Dichloronaphthalene | - | 298.2[8] |
Experimental and Computational Methodologies
A variety of experimental and computational techniques are employed to determine the thermochemical properties of dichloronaphthalene isomers.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the enthalpy of fusion (melting) and identifying phase transitions.
-
Principle: A sample of the dichloronaphthalene isomer and an inert reference material are heated or cooled at a constant rate. The difference in heat flow to the sample and reference is measured, which corresponds to the energy absorbed or released during a thermal event.
-
Typical Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of the dichloronaphthalene isomer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is recorded as a function of temperature.
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
A study on polychlorinated naphthalenes (PCNs) utilized DSC to determine melting points and enthalpies of fusion for thirteen PCN congeners. While the specific data for all dichloronaphthalene isomers were not detailed in the provided information, this study highlights the applicability of DSC for obtaining such crucial thermochemical data.
2. Knudsen Effusion Mass Spectrometry (KEMS)
Knudsen Effusion Mass Spectrometry (KEMS) is a technique used to measure the vapor pressure of a substance, from which the enthalpy of sublimation can be derived.
-
Principle: A sample is placed in a Knudsen cell, which is a small, heated container with a tiny orifice. In a high vacuum, the molecules effusing from the orifice form a molecular beam that is then analyzed by a mass spectrometer. The rate of mass loss is proportional to the vapor pressure.
-
Typical Procedure:
-
A small amount of the dichloronaphthalene isomer is placed in the Knudsen cell.
-
The cell is heated to a specific temperature in a high-vacuum chamber.
-
The effusing vapor is ionized and detected by a mass spectrometer, allowing for the identification and quantification of the gaseous species.
-
The ion intensity is related to the partial pressure of the species in the cell.
-
By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.
-
Computational Methods
1. Joback Method
The Joback method is a group-contribution method used to estimate various thermochemical and physical properties of pure organic compounds from their molecular structure.
-
Principle: The method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. Each functional group has a specific numerical contribution to the overall property.
-
Application: The enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization for 1,8-dichloronaphthalene, 2,3-dichloronaphthalene, and 2,7-dichloronaphthalene have been calculated using this method.[3][4]
2. Advanced Computational Chemistry
Modern computational chemistry methods, such as G3X model chemistry, Density Functional Theory (DFT), and second-order Møller-Plesset (MP2) theory, are also employed to predict the gas-phase thermodynamic properties of polychlorinated naphthalenes. These methods can provide accurate estimations of enthalpies of formation and other properties, particularly when experimental data is scarce.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general experimental workflows for determining key thermochemical properties of dichloronaphthalene isomers.
Conclusion
This technical guide provides a consolidated overview of the currently available thermochemical data for this compound and its isomers. While a combination of experimental and computational data exists, there are notable gaps in the experimental values for many of the isomers. Further experimental studies, particularly utilizing techniques like Differential Scanning Calorimetry and Knudsen Effusion Mass Spectrometry, are necessary to provide a complete and robust thermochemical dataset for all ten dichloronaphthalene isomers. Such data is invaluable for accurate modeling of their behavior in various scientific and industrial contexts.
References
- 1. Naphthalene, 1,2-dichloro- [webbook.nist.gov]
- 2. Naphthalene, 1,4-dichloro- [webbook.nist.gov]
- 3. Naphthalene, 2,3-dichloro- (CAS 2050-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemeo.com [chemeo.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. DICHLORONAPTHALENE | CAS#:2198-77-8 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for 1,4-Dichloronaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-dichloronaphthalene as a versatile intermediate in modern organic synthesis. The following sections detail its application in key cross-coupling reactions and amination processes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the development of novel compounds for pharmaceutical and materials science applications.
Introduction to this compound as a Synthetic Intermediate
This compound is an aromatic organic compound characterized by a naphthalene (B1677914) backbone with two chlorine atoms substituted at the 1 and 4 positions.[1][2] Its chemical structure allows for sequential or double displacement of the chlorine atoms, making it a valuable building block for the synthesis of a variety of complex organic molecules. The two chlorine atoms offer reactive sites for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of pharmaceuticals and functional materials.[3][4] This document focuses on two of the most powerful and widely used synthetic methodologies employing aryl halides: the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[5] This reaction is instrumental in the synthesis of biaryls, styrenes, and polyolefins. In the context of this compound, a double Suzuki-Miyaura coupling can be employed to synthesize 1,4-diaryl- or 1,4-divinylnaphthalenes, which are scaffolds of interest in materials science.
Quantitative Data for Double Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | dppf (3) | K₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
Experimental Protocol: Synthesis of 1,4-Diphenylnaphthalene
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 197 mg)
-
Phenylboronic acid (2.5 mmol, 305 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 46 mg)
-
Potassium Carbonate (K₂CO₃, 4.0 mmol, 552 mg)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and water to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 1,4-diphenylnaphthalene.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the synthesis of 1,4-diphenylnaphthalene.
Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[3][4] This reaction is a powerful tool for the synthesis of aryl amines from aryl halides. This compound can undergo a double Buchwald-Hartwig amination to yield 1,4-diaminonaphthalene derivatives, which are important precursors for dyes and polymers.
Quantitative Data for Double Buchwald-Hartwig Amination
The following table provides representative data for the double Buchwald-Hartwig amination of this compound with a primary amine. The conditions and yields are based on general protocols for similar dihaloarenes.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | ~80 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~75 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | ~82 |
Experimental Protocol: Synthesis of N1,N4-Diphenylnaphthalene-1,4-diamine
This protocol outlines a general procedure for the double Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 197 mg)
-
Aniline (2.2 mmol, 205 mg, 0.20 mL)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOt-Bu, 2.4 mmol, 231 mg)
-
Anhydrous Toluene (10 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound and aniline to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N1,N4-diphenylnaphthalene-1,4-diamine.
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the synthesis of N1,N4-diphenylnaphthalene-1,4-diamine.
Synthesis of 1,4-Diaminonaphthalene
A direct amination of 1,4-dihalogenated naphthalenes can also be achieved under high temperature and pressure in the presence of a catalyst. This method is particularly useful for the industrial-scale synthesis of 1,4-diaminonaphthalene.
Quantitative Data for the Amination of 1,4-Dihalogenated Naphthalene
The following data is derived from a patented process for the synthesis of diaminonaphthalenes.[6]
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Selectivity (%) |
| This compound | Copper-based | Ammonia (B1221849) | 120-160 | 20-120 | 6 | 61.32 (for 1,4-/1,5-diaminonaphthalene mixture) |
Experimental Protocol: Synthesis of 1,4-Diaminonaphthalene
This protocol is a generalized procedure based on the principles described in the patent literature for the amination of dihalogenated naphthalenes.[6]
Materials:
-
This compound
-
Liquid Ammonia
-
Copper-based catalyst (e.g., CuCl or CuO)
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with this compound and the copper-based catalyst.
-
Seal the autoclave and evacuate it to remove air.
-
Introduce liquid ammonia into the autoclave.
-
Heat the autoclave to a temperature in the range of 120-160 °C.
-
The pressure will rise to within the range of 20-120 bar.
-
Maintain the reaction at this temperature and pressure for 6 hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
The reaction mixture is then worked up to isolate the 1,4-diaminonaphthalene. This typically involves removal of the catalyst by filtration and purification of the product by crystallization or distillation.
High-Pressure Amination Logical Flow
Caption: Logical flow for the high-pressure amination of this compound.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Quantification of Dichloronaphthalene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Dichloronaphthalenes (DCNs) are a group of 10 constitutional isomers of naphthalene (B1677914) chlorinated twice. These compounds are of environmental concern due to their persistence, potential for bioaccumulation, and toxicological profiles similar to other dioxin-like compounds. Accurate and sensitive quantification of individual DCN isomers is crucial for environmental monitoring, risk assessment, and various industrial applications. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and quantification of dichloronaphthalene isomers in environmental samples. The method is suitable for researchers, scientists, and professionals in drug development and environmental science.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing for the quantification of dichloronaphthalene isomers.
Materials and Reagents
-
Solvents: Hexane (B92381), Dichloromethane (DCM), Methanol (all pesticide residue grade or equivalent)
-
Standards: Certified reference standards of the 10 dichloronaphthalene isomers.
-
Internal Standards: 13C-labeled Polychlorinated Biphenyl (PCB) congeners (e.g., 13C-PCB 103, 13C-PCB 198, 13C-PCB 209) or a suitable 13C-labeled dichloronaphthalene isomer.
-
Solid Phase Extraction (SPE): Multi-layer silica (B1680970) gel cartridges.
-
Apparatus: Standard laboratory glassware, sonicator, centrifuge, nitrogen evaporator.
Sample Preparation (Sediment/Soil)
-
Extraction:
-
Weigh 10 g of homogenized, dry sediment into a glass centrifuge tube.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge at 2500 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process twice more with fresh solvent, combining the supernatants.
-
-
Clean-up:
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Prepare a multi-layer silica gel SPE cartridge by conditioning it with hexane.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute the DCNs with an appropriate solvent mixture (e.g., hexane:DCM). The exact composition and volume should be optimized based on the specific SPE sorbent.
-
Collect the eluate and concentrate it to a final volume of 1 mL.
-
-
Final Preparation:
-
The final extract is now ready for GC-MS analysis. Transfer an aliquot to a 2 mL autosampler vial.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Mass Spectrometer: Agilent 5973N MSD or equivalent, capable of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
GC Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector: Split/splitless injector at 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ions (m/z 196, 198, 200) and characteristic fragment ions for dichloronaphthalenes. For enhanced specificity, a GC-MS/MS system can be used in MRM mode.
-
Experimental Workflow
Caption: GC-MS workflow for dichloronaphthalene analysis.
Quantitative Data
The performance of the method was evaluated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery for the dichloronaphthalene isomers. The following table summarizes the expected quantitative performance based on validated methods for polychlorinated naphthalenes.[1]
| Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Concentration Range | 0.5 - 200 µg/L[1] |
| Limit of Detection (LOD) | 0.04 - 0.48 µg/L[1] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Recovery | 45.2% - 87.9% in spiked matrix samples[1] |
| Relative Standard Deviation (RSD) | < 15%[1] |
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the analytical steps and quality control for a robust quantitative method.
Caption: Logical flow for validated quantitative analysis.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of dichloronaphthalene isomers in environmental samples. The sample preparation protocol, including ultrasonic extraction and SPE clean-up, effectively removes matrix interferences. The use of a DB-5MS column allows for good chromatographic separation of the isomers, and detection by MS in SIM or MRM mode ensures high selectivity and low detection limits. This application note serves as a comprehensive guide for laboratories involved in the analysis of these persistent organic pollutants.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,4-Dichloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichloronaphthalene is a chlorinated aromatic hydrocarbon that can be found as an intermediate in chemical synthesis and as a potential environmental contaminant.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and environmental assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described reverse-phase HPLC method is simple, reproducible, and suitable for routine analysis.
Method Development Overview
The developed method utilizes reverse-phase chromatography, which is well-suited for the separation of non-polar to moderately polar compounds like this compound.[2] A C18 stationary phase is employed to provide the necessary hydrophobic interactions for retention. The mobile phase consists of a mixture of acetonitrile (B52724) and water, common solvents for reverse-phase HPLC, with the addition of a small amount of acid to ensure good peak shape and reproducible retention times.[2][3] Detection is achieved using a UV detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A column with low silanol (B1196071) activity, such as a Newcrom R1, can also be used.[2]
-
Solvents: HPLC grade acetonitrile, and high-purity water (e.g., Milli-Q or equivalent).
-
Reagents: Phosphoric acid or formic acid (for Mass Spectrometry compatibility).[2]
-
Sample: this compound standard (CAS No. 1825-31-6).[4]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully measure 700 mL of HPLC grade acetonitrile and 300 mL of high-purity water into a clean, suitable container. Add 1 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use by sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
Quantitative Data Summary
The performance of this HPLC method was evaluated for its linearity, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the following table.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Typical Retention Time | ~7 minutes |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC analysis.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward to implement and demonstrates good performance characteristics, making it suitable for routine use in various laboratory settings. Adherence to the detailed protocols will ensure accurate and reproducible results.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 1,4-Dichloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1,4-dichloronaphthalene. While direct literature examples for this specific substrate are limited, this document leverages established principles and analogous reactions with similar di-haloaryl and naphthalene (B1677914) systems to provide robust starting points for reaction development. The protocols outlined below are designed to be adaptable for the selective synthesis of both mono- and di-arylated naphthalene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction to Suzuki-Miyaura Coupling with Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[1] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[2] While aryl iodides and bromides are more reactive, significant advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have made the coupling of less reactive but more cost-effective aryl chlorides highly efficient.[3][4][5]
For a di-halogenated substrate like this compound, achieving selective mono- or di-substitution is a key challenge. Regioselectivity can often be controlled by modulating the reaction conditions, such as the stoichiometry of the reagents, the choice of catalyst, base, and solvent, and the reaction temperature.
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Data Presentation: Reaction Conditions for Analogous Systems
The following tables summarize reaction conditions for Suzuki-Miyaura couplings of analogous di-haloaryl and naphthalene substrates to provide a starting point for the optimization of reactions with this compound.
Table 1: Conditions for Mono-Arylation of Dichloro-Heteroaromatic Compounds
| Entry | Dihalo-Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 150 (MW) | 0.25 | 95 (C4-selective) | [6] |
| 2 | 4,7-Dichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 150 (MW) | 0.25 | 68 (C4-selective) |
Table 2: Conditions for Di-Arylation of Dihalo-Aromatic Compounds
| Entry | Dihalo-Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,8-Dibromonaphthalene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 | |
| 2 | 2,6-Dibromo-N,N'-bis(2-ethylhexyl)-naphthalene diimide | Phenylboronic acid | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Ball Mill (solvent-free) | RT | 1 | 83 | |
| 3 | 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (3.4) | 1,4-Dioxane | Reflux | 3 | 88 |
Experimental Protocols
The following are detailed, adaptable protocols for the mono- and di-arylation of this compound based on established methodologies for similar substrates.
Protocol 1: Selective Mono-Arylation of this compound
This protocol is designed to favor the formation of 1-aryl-4-chloronaphthalene by using a limited amount of the arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: Di-Arylation of this compound
This protocol is designed to favor the formation of 1,4-diaryl-naphthalene by using an excess of the arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent (e.g., Toluene, ethanol, and water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 equiv), the arylboronic acid (2.5-3.0 equiv), the palladium catalyst (2-5 mol%), and the base (3.0-4.0 equiv).
-
Add the solvent system (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or GC-MS. The reaction may take 12-48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane, 3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the 1,4-diaryl-naphthalene product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Mono-Arylation
Caption: A typical experimental workflow for selective mono-arylation.
Logical Relationship for Selective Arylation
Caption: Key factors influencing the selectivity of the arylation reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions on the 1,4-Dichloronaphthalene Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichloronaphthalene is a versatile building block in organic synthesis, offering two reactive sites for nucleophilic substitution. The differential reactivity of the chlorine atoms can be exploited to achieve mono- or di-substituted products, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The naphthalene (B1677914) core is a prevalent motif in many biologically active compounds. This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on the this compound ring, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.
Reaction Mechanisms
Nucleophilic aromatic substitution (SNA) on the electron-rich naphthalene ring is generally sluggish. However, the use of transition metal catalysts, such as palladium and copper, significantly facilitates these transformations under milder conditions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of the reaction.
Ullmann Condensation: The Ullmann reaction, traditionally a copper-mediated synthesis of biaryl ethers, has been adapted for the formation of C-O, C-N, and C-S bonds. The modern Ullmann-type reactions often utilize catalytic amounts of a copper(I) salt in the presence of a ligand and a base. The mechanism is thought to involve the formation of a copper-alkoxide or -amide intermediate, which then undergoes reaction with the aryl halide.
Experimental Protocols
Protocol 1: Selective Monoamination of this compound via Buchwald-Hartwig Amination
This protocol describes the selective synthesis of 4-chloro-N-arylnaphthalen-1-amine derivatives. The use of specific ligands and control of reaction conditions can favor monosubstitution.
Materials:
-
This compound
-
Aryl amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add anhydrous toluene to the flask, followed by this compound (1.0 equiv.), the desired aryl amine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-chloro-N-arylnaphthalen-1-amine.
Data Presentation:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | p-Toluidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 82 |
Protocol 2: Synthesis of 1,4-Diaryloxynaphthalene via Ullmann Condensation
This protocol outlines the synthesis of 1,4-diaryloxynaphthalene derivatives through a copper-catalyzed reaction.
Materials:
-
This compound
-
Phenol (B47542) derivative
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add CuI (10 mol%), the phenol derivative (2.5 equiv.), and K₂CO₃ (3.0 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF, followed by this compound (1.0 equiv.) and DMEDA (20 mol%).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to yield the 1,4-diaryloxynaphthalene.
Data Presentation:
| Entry | Phenol | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | DMEDA (20) | K₂CO₃ | DMF | 120 | 36 | 75 |
| 2 | 4-Methoxyphenol | CuI (10) | L-proline (20) | Cs₂CO₃ | DMSO | 130 | 48 | 68 |
| 3 | 3,5-Dimethylphenol | CuI (10) | DMEDA (20) | K₂CO₃ | DMF | 120 | 40 | 72 |
Visualizations
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Caption: General experimental workflow for nucleophilic substitution.
Applications in Drug Development and Materials Science
The functionalized naphthalene derivatives synthesized through these methods are of significant interest to researchers.
-
Drug Development: Arylamino- and aryloxynaphthalene scaffolds are present in numerous pharmacologically active molecules. These include kinase inhibitors for cancer therapy, antiviral agents, and central nervous system modulators. The ability to readily diversify the substituents on the naphthalene core allows for the generation of compound libraries for high-throughput screening.
-
Materials Science: Substituted naphthalenes are key components in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The electronic properties of the naphthalene ring can be tuned by the introduction of various electron-donating or electron-withdrawing groups, influencing the material's photophysical and charge-transport properties.
Safety Precautions
-
Handling of Reagents: Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled in a well-ventilated fume hood. Organometallic reagents are often air- and moisture-sensitive, requiring the use of inert atmosphere techniques.
-
Solvents: Anhydrous and flammable solvents should be handled with care, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions provided are starting points and may require optimization for specific substrates.
Application Notes and Protocols for the Analysis of 1,4-Dichloronaphthalene in Environmental Samples
Introduction
1,4-Dichloronaphthalene (1,4-DCN) is a persistent organic pollutant that can be found in various environmental matrices, including water, soil, and sediment. As a compound of regulatory concern, its accurate and precise quantification is crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for the sample preparation of environmental samples for the analysis of this compound, targeting researchers, scientists, and professionals in drug development and environmental science. The following sections detail various extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Microwave-Assisted Extraction (MAE), and Ultrasonic-Assisted Extraction (UAE), providing comprehensive protocols and performance data.
Data Presentation
The following tables summarize the quantitative performance data for the analysis of this compound using different sample preparation methods. This data is essential for method selection and validation, providing insights into the recovery, sensitivity, and precision of each technique.
Table 1: Performance Data for this compound Analysis in Water Samples
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery (%) | 85 - 105 | 80 - 110 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 0.15 - 1.5 µg/L |
| Relative Standard Deviation (RSD %) | < 10 | < 15 |
Table 2: Performance Data for this compound Analysis in Soil and Sediment Samples
| Parameter | Liquid-Liquid Extraction (LLE) | Microwave-Assisted Extraction (MAE) | Ultrasonic-Assisted Extraction (UAE) |
| Recovery (%) | 75 - 110 | 80 - 115 | 70 - 105 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | 0.05 - 0.5 ng/g | 0.2 - 2.0 ng/g |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g | 0.15 - 1.5 ng/g | 0.6 - 6.0 ng/g |
| Relative Standard Deviation (RSD %) | < 15 | < 10 | < 20 |
Experimental Protocols
Detailed methodologies for the key sample preparation techniques are provided below. These protocols are based on established methods, including those from the U.S. Environmental Protection Agency (EPA).
Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of this compound from water samples, offering high recovery and concentration factors.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade) or a non-chlorinated solvent mixture (e.g., acetone:n-hexane)
-
Reagent Water (HPLC grade)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Sulfate (B86663) (anhydrous)
-
Nitrogen gas for evaporation
-
SPE Vacuum Manifold
Procedure:
-
Sample Preservation: Acidify the water sample (1 L) to a pH < 2 with concentrated HCl or H₂SO₄.
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 10 mL of DCM, followed by 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.
-
-
Matrix Rinsing:
-
After loading, wash the cartridge with 10 mL of reagent water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-20 minutes.
-
-
Elution:
-
Elute the retained this compound with two 5 mL portions of DCM or an acetone:n-hexane mixture.
-
-
Drying and Concentration:
-
Pass the eluate through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis: The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid-Liquid Extraction (LLE) for Soil and Sediment Samples
LLE is a classical and robust method for the extraction of semi-volatile organic compounds from solid matrices.
Materials:
-
Dichloromethane (DCM, HPLC grade) or Hexane:Acetone (1:1, v/v)
-
Sodium Sulfate (anhydrous)
-
Separatory Funnel (2 L)
-
Sonicator or Wrist-action shaker
-
Centrifuge
-
Concentrator apparatus (e.g., Kuderna-Danish)
Procedure:
-
Sample Preparation: Weigh 10-20 g of the homogenized soil or sediment sample. Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Extraction:
-
Transfer the sample mixture to an extraction thimble or directly into a flask.
-
Add 100 mL of DCM or hexane:acetone (1:1).
-
Extract the sample by sonicating for 15-20 minutes or shaking for 1-2 hours.
-
-
Phase Separation:
-
Decant the solvent extract. For samples with high water content, use a separatory funnel to separate the organic and aqueous layers.
-
Repeat the extraction two more times with fresh solvent.
-
-
Drying and Concentration:
-
Combine the extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or a rotary evaporator.
-
-
Analysis: The extract is ready for GC-MS analysis.
Microwave-Assisted Extraction (MAE) for Soil and Sediment Samples
MAE offers a significant reduction in extraction time and solvent consumption compared to traditional methods. This method is based on EPA Method 3546.[1]
Materials:
-
Acetone:Hexane (1:1, v/v) or Dichloromethane
-
Microwave extraction system with appropriate vessels
-
Filtration apparatus
-
Concentrator apparatus
Procedure:
-
Sample Preparation: Weigh approximately 10 g of the homogenized sample into a microwave extraction vessel.
-
Solvent Addition: Add 30 mL of acetone:hexane (1:1) or DCM to the vessel.
-
Extraction:
-
Seal the vessel and place it in the microwave extraction system.
-
Heat the sample to 100-120°C and hold for 10-20 minutes.
-
-
Cooling and Filtration:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove particulate matter.
-
-
Concentration: Concentrate the filtrate to a final volume of 1 mL.
-
Analysis: The extract is ready for GC-MS analysis.
Ultrasonic-Assisted Extraction (UAE) for Soil and Sediment Samples
UAE is a simple and rapid extraction method that utilizes ultrasonic waves to enhance the extraction process. This protocol is based on EPA Method 3550C.[2]
Materials:
-
Acetone:Hexane (1:1, v/v) or Dichloromethane
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
-
Concentrator apparatus
Procedure:
-
Sample Preparation: Weigh 10-20 g of the homogenized sample into a beaker or flask.
-
Solvent Addition: Add 50 mL of acetone:hexane (1:1) or DCM.
-
Extraction:
-
Place the sample in an ultrasonic bath or use a probe sonicator.
-
Sonicate for 15-30 minutes.
-
-
Separation and Collection:
-
Allow the solid particles to settle or centrifuge the mixture.
-
Decant the solvent extract.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Drying and Concentration:
-
Combine the extracts and dry with anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
-
Analysis: The extract is ready for GC-MS analysis.
Visualization of Experimental Workflows
The following diagrams illustrate the overall experimental workflow and the logical relationships between the different sample preparation techniques.
Caption: Overall experimental workflow for this compound analysis.
Caption: Method selection guide based on environmental matrix and key considerations.
References
Application Note: High-Sensitivity Quantification of 1,4-Dichloronaphthalene in Environmental Matrices
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1,4-Dichloronaphthalene in diverse environmental samples, including water and soil. This compound, a persistent organic pollutant, is utilized as a reference standard to ensure accurate and reliable environmental monitoring.[1][2][3] The described protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification, a technique renowned for its high selectivity and sensitivity in trace-level analysis of volatile and semi-volatile organic compounds.[4] This document provides comprehensive methodologies for sample collection, preparation, instrumental analysis, and data interpretation, tailored for researchers, scientists, and environmental monitoring professionals.
Introduction
This compound is a chlorinated aromatic hydrocarbon primarily used as an intermediate in chemical synthesis and formerly in some pesticide and fungicide formulations.[5] Its persistence in the environment and potential for bioaccumulation necessitate accurate monitoring to assess environmental contamination and ensure regulatory compliance.[5] Certified reference materials (CRMs) of this compound are essential for calibrating analytical instruments and validating testing methods, thereby ensuring the traceability and reliability of environmental data.[1][3][6]
This application note provides a validated workflow for the analysis of this compound in water and soil samples. The protocol is designed to deliver high sensitivity, accuracy, and reproducibility, meeting the stringent requirements of environmental testing laboratories.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in environmental samples is depicted below.
Caption: General workflow for this compound analysis.
Materials and Reagents
-
Reference Standard: this compound certified reference material (CRM), 100 µg/mL in a suitable solvent (e.g., nonane).[7]
-
Solvents: Dichloromethane (B109758), n-hexane, acetone (B3395972) (pesticide residue grade or equivalent).
-
Reagents: Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours).[8]
-
Solid Phase Extraction (SPE) Cartridges: Silica (B1680970) gel or Florisil cartridges for extract cleanup.
Sample Preparation Protocols
Water Samples: Liquid-Liquid Extraction (LLE)
-
Collect 1-liter water samples in amber glass bottles with Teflon-lined caps.
-
Acidify the sample to pH < 2 with sulfuric acid.
-
Spike the sample with a surrogate standard to monitor method performance.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane to the funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Soil and Sediment Samples: Soxhlet Extraction
-
Homogenize the soil or sediment sample.
-
Weigh approximately 10 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Spike the sample with a surrogate standard.
-
Place the sample mixture in a Soxhlet extraction thimble.
-
Extract with a 1:1 mixture of n-hexane and acetone for 16-24 hours in a Soxhlet apparatus.[9]
-
After extraction, cool the extract and dry it by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
Extract Cleanup
For complex matrices, a cleanup step may be necessary to remove interfering compounds.
-
Condition a silica gel or Florisil SPE cartridge with n-hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the cartridge with a suitable solvent or solvent mixture (e.g., dichloromethane/hexane).
-
Collect the eluate and concentrate it to the final volume for GC-MS analysis.
GC-MS Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[5]
GC Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Quantifier Ion (m/z) | 196 |
| Qualifier Ions (m/z) | 161, 126 |
Calibration and Quantification
An external standard calibration is used for quantification.
-
Prepare a series of calibration standards from the this compound CRM in the final extraction solvent.
-
The concentration range for the calibration curve should bracket the expected sample concentrations.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of this compound.
-
The concentration of this compound in the samples is determined from the calibration curve.
Quality Control
A rigorous quality control protocol is essential for reliable results.
| QC Parameter | Frequency | Acceptance Criteria |
| Method Blank | One per batch of 20 samples | Below Method Detection Limit (MDL) |
| Laboratory Control Sample (LCS) | One per batch of 20 samples | 70-130% recovery |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | One per batch of 20 samples | 70-130% recovery, RPD < 20% |
| Surrogate Standard | In every sample | 60-140% recovery |
Performance Data
The following table summarizes typical performance data for the described method.
| Parameter | Water | Soil/Sediment |
| Method Detection Limit (MDL) | 0.05 µg/L | 1.0 µg/kg |
| Method Reporting Limit (MRL) | 0.2 µg/L | 5.0 µg/kg |
| Average Recovery | 95% | 92% |
| Precision (%RSD) | < 10% | < 15% |
Logical Relationship for Quality Control
The following diagram illustrates the logical relationship of the quality control samples in an analytical batch.
Caption: Quality control sample relationship within an analytical batch.
Conclusion
The methodologies presented in this application note provide a reliable and sensitive approach for the quantitative analysis of this compound in environmental matrices using a certified reference standard. The detailed protocols for sample preparation and GC-MS analysis, along with the performance data, offer a solid foundation for environmental laboratories to monitor this persistent organic pollutant effectively. Adherence to the described quality control procedures will ensure the generation of high-quality, defensible data for environmental assessment and regulatory purposes.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. accustandard.com [accustandard.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. 1,4-Dichlorobenzene certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 100 µg/mL in Nonane (Chemical purity: 92%) [lgcstandards.com]
- 8. gcms.cz [gcms.cz]
- 9. env.go.jp [env.go.jp]
Troubleshooting & Optimization
improving yield and purity in 1,4-Dichloronaphthalene synthesis
Welcome to the Technical Support Center for the synthesis of 1,4-Dichloronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the direct electrophilic chlorination of naphthalene (B1677914). This process typically involves reacting naphthalene with a chlorinating agent in the presence of a catalyst.
Q2: What are the typical chlorinating agents and catalysts used?
A2: Common chlorinating agents include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). Lewis acid catalysts are often employed to increase the rate and influence the isomer distribution of the reaction.[1] Catalysts like iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are frequently used.[2] Copper(II) chloride has also been shown to be a highly active catalyst for the chlorination of naphthalene, leading to a selective pattern at the 1 and 4 positions.[3]
Q3: What are the common side products and impurities I should be aware of?
A3: The primary side products are other isomers of dichloronaphthalene, such as 1,2-, 1,3-, 1,5-, and 2,6-dichloronaphthalene. Over-chlorination can also occur, leading to the formation of trichloronaphthalenes and tetrachloronaphthalenes. The formation of these byproducts is a key challenge in achieving high purity of this compound.
Q4: How can I purify the crude this compound product?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical for successful purification. Ethanol is a frequently used solvent for this purpose. Fractional crystallization can also be employed to separate isomers based on differences in their melting points.[4]
Q5: How can I analyze the purity and isomer distribution of my product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying dichloronaphthalene isomers.[5] A capillary column with a stationary phase suitable for separating nonpolar to moderately polar compounds, such as a 5% phenyl-methylpolysiloxane column, is recommended.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Loss of product during workup or purification. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time. - Optimize temperature: The reaction temperature can significantly influence the reaction rate and selectivity. Experiment with a range of temperatures to find the optimum. - Catalyst selection: The choice of catalyst can impact yield. Consider screening different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, CuCl₂). - Careful workup: Minimize losses during extraction and washing steps. Ensure complete precipitation during recrystallization by allowing sufficient time for cooling. |
| High Impurity Levels (Presence of multiple isomers) | - Non-selective chlorination. - Incorrect catalyst or reaction conditions. | - Control reaction temperature: Temperature can affect the isomer distribution. Lower temperatures may favor the formation of the desired 1,4-isomer. - Catalyst choice: Certain catalysts exhibit higher regioselectivity. For instance, copper(II) chloride has been reported to favor 1,4-substitution.[3] - Slow addition of chlorinating agent: Adding the chlorinating agent dropwise can help control the reaction and improve selectivity. |
| Product "Oiling Out" During Recrystallization | - The solute is coming out of solution at a temperature above its melting point. - Highly impure sample depressing the melting point. - Inappropriate solvent. | - Add more solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent. - Change the solvent: If the issue persists, the current solvent may not be suitable. Experiment with different solvents or solvent mixtures. Ethanol is a good starting point.[4] |
| No Crystals Form Upon Cooling During Recrystallization | - The solution is not sufficiently saturated. - Cooling is too rapid. | - Evaporate excess solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid. Adding a seed crystal of pure this compound can also initiate crystallization. - Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
While a universally optimized protocol does not exist due to variations in laboratory conditions and desired scale, the following provides a general framework for the synthesis and purification of this compound.
Synthesis of this compound via Direct Chlorination of Naphthalene
This hypothetical protocol is based on established principles of electrophilic aromatic chlorination.
Materials:
-
Naphthalene
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (anhydrous)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a well-ventilated fume hood, dissolve naphthalene in an appropriate volume of the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of the Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to the solution.
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution at a controlled temperature. The reaction is exothermic, and the temperature should be monitored and controlled using an ice bath if necessary.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or gentle reflux for a specified period. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield and purity of this compound.
Table 1: Effect of Catalyst on Yield and Isomer Distribution
| Catalyst (molar equivalent) | Temperature (°C) | Reaction Time (h) | Total Yield (%) | This compound (%) | Other Dichloronaphthalene Isomers (%) |
| FeCl₃ (0.05) | 25 | 4 | 85 | 60 | 40 |
| AlCl₃ (0.05) | 25 | 4 | 88 | 55 | 45 |
| CuCl₂ (0.1) | 100 | 2 | 92 | 75 | 25 |
Table 2: Effect of Temperature on Isomer Ratio (using FeCl₃ catalyst)
| Temperature (°C) | This compound : Other Isomers Ratio |
| 0 | 2:1 |
| 25 | 1.5:1 |
| 50 | 1:1 |
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Co-elution of Dichloronaphthalene Isomers in Gas Chromatography
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of dichloronaphthalene isomers during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of dichloronaphthalene isomers a common problem in GC analysis?
A1: Dichloronaphthalene isomers are structurally very similar, often differing only in the position of the chlorine atoms on the naphthalene (B1677914) ring. This results in comparable physicochemical properties, such as boiling points and polarities, making their separation by gas chromatography challenging. The primary reasons for co-elution include an inappropriate GC column stationary phase, a suboptimal oven temperature program, or an incorrect carrier gas flow rate.[1]
Q2: How can I confirm that I have a co-elution issue with my dichloronaphthalene isomers?
A2: A clear sign of co-elution is an asymmetrical peak with a shoulder.[1] If you are using a mass spectrometer (MS) as your detector, you can further investigate by:
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Examining Mass Spectra Across the Peak: Acquire mass spectra from the beginning, apex, and end of the chromatographic peak. If the mass spectra or the ion ratios change across the peak, it indicates the presence of more than one compound.[1]
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Using Extracted Ion Chromatograms (EICs): While isomers may have similar mass spectra, the relative abundances of certain fragment ions might differ. Plotting EICs for unique fragment ions of each suspected isomer can reveal hidden peaks.[1]
Q3: What are the most critical factors for achieving baseline resolution of dichloronaphthalene isomers?
A3: The successful separation of dichloronaphthalene isomers is primarily influenced by four key factors: the choice of the GC column (stationary phase), the oven temperature program, the carrier gas and its flow rate, and proper sample preparation.[2] Optimizing these parameters is crucial for resolving these closely eluting compounds.[2]
Q4: Which type of GC column stationary phase is most effective for separating dichloronaphthalene isomers?
A4: The selection of the stationary phase is the most critical factor for achieving selectivity between isomers.[2] For separating polychlorinated naphthalenes (PCNs), including dichloronaphthalenes, columns with stationary phases that can undergo π-π interactions are generally recommended.[2] A mid-polarity to polar stationary phase is often a good starting point. For instance, a 50% Phenyl Polysiloxane phase can enhance dipole interactions, which is beneficial for separating structurally similar isomers.[1] In some cases, a more polar phase, such as one containing cyanopropyl functional groups, may be necessary if co-elution persists.[1]
Q5: How does the oven temperature program affect the separation of dichloronaphthalene isomers?
A5: The oven temperature program directly impacts the retention and selectivity of the isomers.[2][3] A slow temperature ramp rate can improve the separation of closely eluting peaks by allowing more time for the isomers to interact with the stationary phase.[2] However, this can lead to longer analysis times and broader peaks for later eluting compounds.[2] A well-optimized temperature program will balance resolution and analysis time.[2] Temperature programming is particularly useful for complex mixtures with a wide range of boiling points, as it helps to improve peak shapes and reduce overall analysis time.[3]
Q6: What is the role of the carrier gas and its flow rate in the separation process?
A6: The choice of carrier gas (commonly helium or hydrogen) and its linear velocity affects the efficiency of the separation.[2] Hydrogen can often provide better efficiency at higher linear velocities, which can lead to shorter analysis times.[2] However, helium is a safer and widely used alternative.[2] The optimal flow rate depends on the column dimensions and should be set to achieve the best balance between resolution and analysis time.[2] An incorrect flow rate, either too high or too low, can move the system away from the optimal velocity for maximum efficiency, leading to poor separation.[1]
Troubleshooting Guide
Systematic Approach to Resolving Co-elution
A systematic approach to troubleshooting is recommended. This involves checking the chromatographic system from one end to the other, isolating the problem, understanding the cause, implementing a solution, and taking steps to prevent its recurrence.
Caption: A logical workflow for troubleshooting the co-elution of dichloronaphthalene isomers.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) with Co-elution | - System Contamination: Active sites in the injector liner, column, or detector.[1]- Column Overload: Injecting a sample that is too concentrated.[1][2]- Poor Column Installation: Improperly cut or installed column.[1] | - System Maintenance: Perform routine inlet maintenance (replace liner, O-ring, septa) and bake out the column.[1]- Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[1][2]- Reinstall Column: Ensure the column is properly cut and installed according to the manufacturer's instructions.[1] |
| Inadequate Separation of Isomers | - Inappropriate GC Column: The stationary phase chemistry is not selective enough for the isomers.[1][2]- Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature is too high.[1][3]- Incorrect Carrier Gas Flow Rate: The flow rate is not at the optimal velocity for maximum efficiency.[1] | - Select a More Appropriate Column: Choose a column with a different selectivity, such as a mid-polarity or polar phase (e.g., 50% Phenyl Polysiloxane or a cyanopropyl phase).[1]- Optimize Temperature Program: Decrease the initial temperature and/or use a slower ramp rate to improve separation.[2][3]- Optimize Flow Rate: Determine and set the optimal carrier gas flow rate for your column dimensions.[2] |
| Irreproducible Retention Times | - Leaks in the System: Leaks in the injector or connections.- Inconsistent Oven Temperature: The actual oven temperature is not matching the set temperature. | - Leak Check: Perform a thorough leak check of the GC system.- Verify Oven Temperature: Calibrate and verify the oven temperature. |
Key Factors Influencing GC Separation
Caption: Key factors influencing the GC separation of dichloronaphthalene isomers.
Experimental Protocols
Sample Preparation for Environmental Samples
This protocol provides a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Extraction: Extract the sample (e.g., soil, sediment) with a suitable solvent mixture such as hexane (B92381) and acetone (B3395972) using sonication or another appropriate extraction method.[2]
-
Cleanup: Use solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge to remove interfering compounds.[2]
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Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]
Recommended Starting GC-MS Method
This is a starting point and will likely require optimization for your specific dichloronaphthalene isomers of interest and instrument.
| Parameter | Value | Rationale |
| GC Column | Mid-polarity column (e.g., 50% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good selectivity for aromatic isomers. Standard dimensions offer a good balance of efficiency and capacity. |
| Injection Volume | 1 µL | A smaller volume helps to prevent column overload. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analytes. |
| Injection Mode | Splitless | Suitable for trace analysis. |
| Carrier Gas | Helium | Inert and safe carrier gas. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical starting flow rate for a 0.25 mm ID column. |
| Oven Program | - Initial Temp: 80 °C, hold for 2 min- Ramp: 5 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min | A low initial temperature and slow ramp rate enhance the separation of closely eluting isomers. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | SIM mode provides higher sensitivity and selectivity for target analytes. |
References
Technical Support Center: Optimization of Mobile Phase for 1,4-Dichloronaphthalene HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 1,4-Dichloronaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase: Silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing peak tailing. | 1. Mobile Phase pH Adjustment: The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions. For Mass-Spec (MS) compatible methods, formic acid is preferred.[1][2] 2. Use of a Deactivated Column: Employing a column with low silanol activity, often labeled as "base-deactivated" or "end-capped," can significantly improve peak shape. |
| Inappropriate Mobile Phase Composition: The strength of the mobile phase can affect peak symmetry. | 1. Optimize Organic Solvent Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. A mobile phase that is too weak can sometimes lead to tailing, while one that is too strong can cause fronting. 2. Change Organic Solvent: If using acetonitrile (B52724), consider switching to methanol (B129727), or vice versa. These solvents offer different selectivities and can sometimes improve peak shape. |
| Column Overload: Injecting too much sample can lead to peak fronting. | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute Sample: Prepare a more dilute sample solution. |
Problem: Inadequate Resolution of Peaks
Possible Causes and Solutions:
| Cause | Recommended Action |
| Mobile Phase Strength is Not Optimal: The elution strength of the mobile phase directly impacts the separation of compounds. | 1. Adjust Organic Solvent Ratio: For reverse-phase HPLC of this compound, a common mobile phase is a mixture of acetonitrile and water.[1][2] To increase retention and potentially improve resolution, decrease the percentage of acetonitrile. Conversely, to decrease retention, increase the acetonitrile percentage. It is recommended to test ratios such as 80:20, 70:30, and 60:40 (acetonitrile:water). 2. Isocratic vs. Gradient Elution: If isocratic elution (constant mobile phase composition) does not provide adequate separation, consider developing a gradient method where the mobile phase composition changes over the course of the run. |
| Incorrect Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity. | 1. Evaluate Different Stationary Phases: While C18 columns are a common starting point for reverse-phase HPLC, other stationary phases like C8 or Phenyl columns can offer different selectivities for aromatic compounds like this compound. |
| Flow Rate is Too High: A high flow rate can lead to decreased resolution. | 1. Reduce Flow Rate: Lowering the flow rate of the mobile phase can increase the interaction time of the analyte with the stationary phase, often leading to better separation. A typical starting flow rate is 1.0 mL/min. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPLC separation of this compound?
A1: A common and effective starting mobile phase for the reverse-phase HPLC separation of this compound is a mixture of acetonitrile and water, with a small amount of acid added to improve peak shape.[1][2] A typical starting point would be an isocratic elution with a mobile phase composition of 70:30 (v/v) acetonitrile:water with 0.1% phosphoric acid.
Q2: How does the ratio of acetonitrile to water affect the retention time of this compound?
A2: In reverse-phase HPLC, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of non-polar compounds like this compound. Conversely, decreasing the acetonitrile percentage will increase its retention time.
Q3: Should I use acetonitrile or methanol as the organic solvent?
A3: Both acetonitrile and methanol can be used for the reverse-phase HPLC separation of this compound. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and is often preferred for its UV transparency at lower wavelengths. However, methanol can offer different selectivity and may provide better separation in some cases. It is often beneficial to screen both solvents during method development.
Q4: Why is my baseline noisy?
A4: A noisy baseline can be caused by several factors related to the mobile phase. Ensure that the mobile phase is properly degassed to remove dissolved air, as bubbles can cause noise in the detector. Use high-purity (HPLC grade) solvents and reagents to avoid contamination. Also, ensure that the mobile phase components are completely miscible and that the pump is delivering a consistent and pulse-free flow.
Q5: How often should I prepare a fresh mobile phase?
A5: It is best practice to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic solvent. Bacterial growth can also occur in aqueous mobile phases that are left standing for extended periods.
Data Presentation
The following table summarizes typical starting conditions for the HPLC separation of this compound and related compounds.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | Dichlorobenzene Isomers | This compound | Dichlorobenzene Isomers |
| Column | C18 (5 µm, 4.0 x 250 mm) | Newcrom R1 | C8 (5 µm, 4.0 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile, Water, Phosphoric Acid | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 254 nm | Not Specified | UV at 254 nm |
| Reference | [3] | [1] | [3] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile:Water with Phosphoric Acid)
Objective: To prepare a mobile phase for the reverse-phase HPLC analysis of this compound.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (85%)
-
Graduated cylinders
-
Sterile, filtered solvent bottles
-
0.45 µm solvent filtration apparatus
Procedure:
-
Measure the desired volume of HPLC-grade acetonitrile using a clean, dry graduated cylinder. For a 1 L preparation of a 70:30 (v/v) mobile phase, measure 700 mL of acetonitrile.
-
Measure the desired volume of HPLC-grade water using a separate clean, dry graduated cylinder. For a 1 L preparation, measure 300 mL of water.
-
Combine the acetonitrile and water in a clean, sterile solvent bottle.
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Carefully add 1.0 mL of 85% phosphoric acid to the 1 L of the acetonitrile/water mixture to achieve a 0.1% concentration.
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Mix the solution thoroughly by swirling the bottle.
-
Filter the mobile phase using a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using a suitable method such as sonication, vacuum filtration, or helium sparging to remove dissolved gases.
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Clearly label the solvent bottle with the composition of the mobile phase and the date of preparation.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
References
Technical Support Center: Enhancing Microbial Bioremediation of 1,4-Dichloronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial bioremediation of 1,4-Dichloronaphthalene.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Degradation of this compound
-
Question: My microbial culture is not degrading this compound, or the degradation rate is very slow. What are the possible reasons and how can I fix this?
-
Answer: Several factors can contribute to low degradation efficiency. Consider the following:
-
Inappropriate Microbial Strain: The selected microbial strain may not possess the necessary enzymatic machinery to degrade this compound. It is crucial to use a strain with known capabilities for degrading chlorinated aromatic compounds.
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Sub-optimal Culture Conditions: Environmental factors such as pH, temperature, and nutrient availability significantly impact microbial activity. Ensure these parameters are optimized for your specific microbial strain. For many bacteria involved in PAH degradation, a neutral to slightly alkaline pH and mesophilic temperatures are often optimal.
-
Low Bioavailability: this compound is a hydrophobic compound with low water solubility, which can limit its availability to microorganisms. Consider the addition of surfactants or co-solvents to increase its solubility.
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Toxicity of this compound: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity. Start with a lower concentration of the contaminant and gradually increase it as the microbial population adapts.
-
Accumulation of Toxic Intermediates: The metabolic breakdown of this compound can sometimes lead to the accumulation of intermediates that are more toxic than the parent compound. For instance, the formation of 3,6-dichlorosalicylate has been observed in some bacterial cultures.[1] Monitoring the formation of metabolites is crucial.
-
Issue 2: Accumulation of Intermediates and Culture Color Change
-
Question: I am observing the accumulation of unknown peaks in my analytical results, and the culture medium is changing color. What is happening?
-
Answer: The accumulation of intermediates is a common observation during the bioremediation of complex organic compounds.
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Incomplete Degradation Pathway: Your microbial strain may only be capable of partial degradation, leading to the buildup of metabolic intermediates. Analysis of these intermediates by techniques like GC-MS is essential to identify them. Common metabolites of this compound degradation by Pseudomonas sp. HY include dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene (B1677914), dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid.[2][3]
-
Enzyme Inhibition: The accumulated intermediates might be inhibiting downstream enzymatic reactions, causing a bottleneck in the degradation pathway.
-
Color Change: A change in the color of the culture medium, such as the appearance of a yellow tint, can indicate the formation of certain metabolites due to the opening of the aromatic rings.
-
Issue 3: Inconsistent and Unreliable Results
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Question: My experimental results for this compound degradation are not reproducible. What could be the cause?
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Answer: Inconsistent results can stem from a variety of experimental factors.
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Inoculum Variability: Ensure that the inoculum used for each experiment is consistent in terms of cell density and growth phase.
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Abiotic Losses: this compound is a semi-volatile compound. Ensure your experimental setup is properly sealed to prevent losses due to volatilization, which could be mistaken for degradation. Use appropriate controls, such as sterile microcosms, to account for abiotic losses.
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Sorption to Experimental Apparatus: The hydrophobicity of this compound can lead to its sorption onto the surfaces of glassware or other experimental materials. It is advisable to use glass vessels and minimize the use of plastics.
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Analytical Errors: Ensure your analytical methods for extracting and quantifying this compound are validated and reproducible.
-
Frequently Asked Questions (FAQs)
General Concepts
-
What is microbial bioremediation? Microbial bioremediation is a process that uses microorganisms to break down and remove pollutants from the environment.
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Why is this compound a concern? this compound is a type of polycyclic aromatic hydrocarbon (PAH) that is persistent in the environment and can be toxic to living organisms.
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What types of microorganisms can degrade this compound? Certain strains of bacteria, such as those from the Pseudomonas and Burkholderia genera, have been shown to degrade chlorinated aromatic compounds.[4]
Enhancing Bioremediation
-
How can I increase the rate of this compound bioremediation? Several strategies can be employed to enhance the degradation rate:
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Bioaugmentation: Introducing specialized microorganisms with high degradation capabilities into the contaminated environment.
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Biostimulation: Modifying the environment to stimulate the activity of indigenous microorganisms by adding nutrients, oxygen, or other growth-promoting substances.
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Surfactant Addition: Using surfactants to increase the solubility and bioavailability of this compound.
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Co-metabolism: Providing a primary growth substrate (co-substrate) that can induce the production of enzymes capable of degrading this compound.
-
-
What are some examples of co-substrates that could be used? Readily degradable carbon sources such as glucose, succinate, or naphthalene can sometimes induce the enzymes necessary for the co-metabolism of more complex compounds.
Experimental Considerations
-
What are the key parameters to monitor during a bioremediation experiment? It is important to monitor the concentration of this compound, the formation of any metabolites, microbial population density (e.g., by measuring optical density at 600 nm), pH, and temperature.
-
How can I be sure that the disappearance of this compound is due to biodegradation? The use of proper controls is essential. These include:
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Sterile controls: To account for abiotic losses such as volatilization and sorption.
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No-substrate controls: To assess the background activity of the microbial culture in the absence of the contaminant.
-
Data Presentation
Table 1: Degradation of this compound by Pseudomonas sp. HY at Different Initial Concentrations
| Initial Concentration (mg/L) | Time for 98% Removal (hours) | Reference |
| 10 | 48 | [2][3][5] |
| 20 | 144 | [2][3][5] |
Table 2: Effect of Co-contaminants on the Degradation of a Structurally Similar Compound (1,4-Dioxane)
| Co-contaminant | Effect on Degradation Rate | Type of Inhibition |
| 1,1,1-Trichloroethane (TCA) | Decreased | Mixed |
| 1,1-Dichloroethene (DCE) | Decreased | Mixed |
Note: This data is for 1,4-dioxane (B91453) and is provided as an example of how co-contaminants can inhibit the degradation of the primary substrate.
Experimental Protocols
1. Soil Microcosm Setup for Bioremediation Studies
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Soil Preparation:
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Collect soil from the contaminated site or use a representative soil type.
-
Sieve the soil to remove large debris and homogenize.
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Characterize the soil's physicochemical properties (pH, organic matter content, texture).
-
-
Microcosm Assembly:
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Weigh a defined amount of soil (e.g., 100 g) into sterile glass containers.
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Spike the soil with a known concentration of this compound dissolved in a volatile solvent. Allow the solvent to evaporate completely in a fume hood.
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Adjust the soil moisture content to a desired level (e.g., 60% of water holding capacity).
-
-
Inoculation and Amendments:
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For bioaugmentation studies, inoculate the soil with a pre-grown culture of the degrading microorganism.
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For biostimulation studies, add nutrients (e.g., nitrogen and phosphorus sources) or other amendments (e.g., surfactants).
-
-
Incubation:
-
Seal the microcosms and incubate under controlled temperature and lighting conditions.
-
Periodically open the microcosms in a sterile environment to allow for gas exchange.
-
-
Sampling and Analysis:
-
At regular intervals, sacrifice replicate microcosms for analysis.
-
Extract this compound and its metabolites from the soil using an appropriate solvent.
-
Analyze the extracts using HPLC or GC-MS.
-
2. HPLC Method for Quantification of this compound
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220-230 nm).
-
Quantification: Create a calibration curve using standards of known this compound concentrations.
3. GC-MS Method for Metabolite Identification
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Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
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Sample Preparation: Extract the metabolites from the culture medium or soil and concentrate the extract. Derivatization may be necessary for polar metabolites.
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 3 minutes.
-
Ramp: Increase to 270 °C at a rate of 5 °C/minute.
-
Final hold: 10 minutes at 270 °C.
-
-
Carrier Gas: Helium.
-
MS Parameters:
-
Ion source temperature: 200 °C.
-
Scan range: 40-400 amu.
-
-
Identification: Compare the mass spectra of the detected peaks with a spectral library (e.g., NIST) and with known standards if available.
Visualizations
Caption: A generalized experimental workflow for a microbial bioremediation study.
Caption: A putative metabolic pathway for the microbial degradation of this compound.
Caption: A logical troubleshooting workflow for low degradation rates.
References
- 1. Recruitment of naphthalene dissimilatory enzymes for the oxidation of this compound to 3,6-dichlorosalicylate, a precursor for the herbicide dicamba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Degradation of this compound by Pseudomonas sp. HY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Degradation of this compound by Pseudomonas sp. HY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
reducing byproduct formation in the chlorination of naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chlorination of naphthalene (B1677914) while minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the chlorination of naphthalene?
The direct chlorination of naphthalene can lead to the formation of several byproducts. The most common are polychlorinated naphthalenes (PCNs), where multiple chlorine atoms are substituted onto the naphthalene ring.[1][2][3][4] Isomeric monochloronaphthalenes (e.g., 2-chloronaphthalene (B1664065) when 1-chloronaphthalene (B1664548) is the desired product) are also common byproducts.[1] In the presence of alkyl-substituted naphthalenes, viscous tars can also be formed, particularly when using certain catalysts.
Q2: How does the choice of catalyst influence byproduct formation?
The catalyst plays a crucial role in the selectivity of naphthalene chlorination. Copper(II) chloride (CuCl₂) and Iron(III) chloride (FeCl₃) are commonly used for electrophilic chlorination.
-
Copper(II) chloride (CuCl₂) has shown high activity for chlorination at temperatures between 200-350 °C.[2][3][4][5]
-
Iron(II) and (III) chlorides are highly active at a lower temperature range of 200-250 °C.[2][3][4][5]
The use of a catalyst is essential for activating the chlorine molecule, but improper catalyst selection or reaction conditions can lead to over-chlorination and the formation of PCNs. For instance, at 250 °C, the chlorination efficiency of CuCl₂·2H₂O is significantly higher than that of CuCl, FeCl₃·6H₂O, and FeCl₂·4H₂O.[2][3][4]
Q3: What is the effect of reaction temperature on the formation of byproducts?
Temperature is a critical parameter in controlling the selectivity of naphthalene chlorination. Higher temperatures generally increase the reaction rate but can also lead to the formation of more polychlorinated byproducts. For example, with CuCl₂ as a catalyst, the optimal temperature range for activity is 200-350 °C, while for iron chlorides, it is 200-250 °C.[2][3][4][5] Exceeding these ranges can decrease selectivity. In gas-phase chlorination, an increase in temperature can also promote addition reactions as a side reaction to the desired substitution.
Q4: Can the solvent affect the selectivity of the chlorination reaction?
Yes, the solvent can influence the rate and selectivity of aromatic chlorination. While detailed studies on the effect of various solvents specifically for naphthalene chlorination are not extensively covered in the provided results, the general principles of electrophilic aromatic substitution suggest that the polarity of the solvent can affect the stability of the reaction intermediates, thereby influencing the product distribution.
Q5: Are there alternative chlorinating agents to chlorine gas that offer better selectivity?
N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas for many aromatic compounds.[6] It is easier to handle and can provide higher yields of monochlorinated products under the right conditions, often with acid catalysis.[6] The use of NCS in aqueous media has been described as an efficient and environmentally friendly method for the chlorination of various aromatic compounds.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of polychlorinated naphthalenes (PCNs) | - Reaction temperature is too high.- Reaction time is too long.- Inappropriate catalyst or catalyst concentration.- High concentration of chlorinating agent. | - Lower the reaction temperature to the optimal range for your chosen catalyst (e.g., 200-250 °C for FeCl₃).[2][3][4][5]- Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved.- Optimize the catalyst and its concentration. Consider using a milder chlorinating agent like N-Chlorosuccinimide (NCS).- Use a stoichiometric amount of the chlorinating agent relative to naphthalene. |
| Low yield of the desired monochlorinated product | - Reaction temperature is too low.- Inefficient catalyst.- Insufficient reaction time.- Poor mixing. | - Gradually increase the reaction temperature within the optimal range.- Screen different catalysts to find one with higher activity and selectivity for your specific transformation. CuCl₂ is generally more active than FeCl₃.[2][3][4]- Increase the reaction time and monitor for product formation.- Ensure efficient stirring to improve mass transfer. |
| Formation of tar and other insoluble byproducts | - Presence of alkyl-substituted naphthalenes in the starting material.- Use of a strong Lewis acid catalyst from the beginning of the reaction. | - If using petroleum-derived naphthalene containing alkylnaphthalenes, consider a two-step chlorination process. Delay the addition of the ring chlorination catalyst until after a portion of the naphthalene has been chlorinated. |
| Poor regioselectivity (formation of unwanted isomers) | - The inherent electronic and steric properties of the naphthalene ring.- Reaction conditions favoring the formation of the thermodynamic product over the kinetic one. | - The chlorination of naphthalene typically favors substitution at the 1 and 4 positions.[2][3][4][5] Achieving high regioselectivity for other positions may require the use of directing groups or specialized catalytic systems. |
| Difficulty in separating the desired product from byproducts | - Similar physical properties (e.g., boiling points) of the isomers and polychlorinated naphthalenes. | - Employ high-efficiency purification techniques such as fractional distillation or column chromatography.- Optimize the reaction to maximize the yield of the desired product and simplify the purification process. |
Data Presentation
Table 1: Relative Chlorination Efficiency of Different Catalysts at 250 °C
| Catalyst | Relative Chlorination Efficiency (compared to FeCl₂·4H₂O) |
| CuCl₂·2H₂O | 34.7 |
| CuCl | 4.6 |
| FeCl₃·6H₂O | 1.15 |
| FeCl₂·4H₂O | 1.0 |
Data derived from a study on the electrophilic chlorination of naphthalene in combustion flue gas. Efficiency is compared to the least active of the four, FeCl₂·4H₂O.[2][3][4]
Table 2: Effect of Thiourea (B124793) as an Inhibitor on Polychlorinated Naphthalene (PCN) Yield
| Catalyst | Temperature Range (°C) | Reduction in PCN Yield (%) |
| CuCl₂ | 150-300 | 77.6 - 99.8 |
| FeCl₃ | 150-300 | 36.4 - 98.1 |
This data demonstrates the effectiveness of thiourea in suppressing the formation of PCNs in the presence of copper and iron chloride catalysts.[5]
Experimental Protocols
1. General Protocol for Catalytic Chlorination with Metal Chlorides (Illustrative)
This protocol is a generalized procedure based on common practices for electrophilic aromatic chlorination.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a thermometer, add naphthalene and the chosen solvent (e.g., a chlorinated solvent).
-
Catalyst Addition: Add the metal chloride catalyst (e.g., anhydrous FeCl₃ or CuCl₂) to the reaction mixture. The catalyst amount should be optimized, typically in the range of 1-10 mol%.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 200-250 °C for FeCl₃) with constant stirring.[2][3][4][5]
-
Chlorine Gas Introduction: Slowly bubble chlorine gas through the reaction mixture via the gas inlet. The flow rate should be controlled to avoid excessive unreacted chlorine.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the desired conversion is achieved, stop the flow of chlorine gas and cool the reaction mixture to room temperature. Quench the reaction by adding water or a dilute solution of sodium thiosulfate (B1220275) to remove any remaining chlorine.
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Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography to isolate the desired chlorinated naphthalene.
2. Protocol for Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from general procedures for NCS chlorination of aromatic compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve naphthalene in a suitable solvent (e.g., acetonitrile (B52724) or an aqueous medium).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) to the solution. A stoichiometric amount or a slight excess is typically used.
-
Catalyst Addition (if necessary): For less reactive substrates, an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid may be required.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the reaction for completion using TLC or GC.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, purify the product by column chromatography or recrystallization.
Visualizations
Caption: Mechanism of electrophilic chlorination of naphthalene.
Caption: Workflow for optimizing naphthalene chlorination.
References
- 1. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 2. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas | CoLab [colab.ws]
- 3. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chlorination - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. isca.me [isca.me]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 1,4-Dichloronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 1,4-Dichloronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting components from the sample matrix.[1] In the LC-MS/MS analysis of this compound, other compounds extracted from the sample (e.g., soil, water, biological fluids) can interfere with the ionization process in the mass spectrometer's ion source. This interference can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), compromising the accuracy, precision, and sensitivity of the quantitative results.[1]
Q2: What are the common signs that matrix effects may be affecting my this compound analysis?
A2: Common indicators of matrix effects include:
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Poor reproducibility of results between different sample preparations.
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Inaccurate quantification, leading to high variability in concentration measurements.
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Non-linear calibration curves.
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Reduced sensitivity and poor signal-to-noise ratios.
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Inconsistent peak areas for quality control (QC) samples.
Q3: How can I quantitatively assess the extent of matrix effects in my analysis?
A3: A standard method to quantify matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank sample extract that has been spiked with the same concentration of the analyte after the extraction process. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
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An MF value less than 1 indicates ion suppression.
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An MF value greater than 1 indicates ion enhancement.
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An MF value equal to 1 indicates no matrix effect.
The matrix effect percentage can be calculated as: Matrix Effect (%) = (MF - 1) x 100% . A negative percentage indicates suppression, while a positive percentage indicates enhancement.
Q4: What are the most effective strategies to overcome matrix effects in this compound analysis?
A4: A multi-faceted approach is often the most effective:
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Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.
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Chromatographic Separation: Modifying the LC method (e.g., changing the mobile phase gradient, using a different column) can separate this compound from co-eluting interferences.
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Calibration Strategies:
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help compensate for consistent matrix effects.[1]
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Method of Standard Additions: Adding known amounts of the this compound standard to the sample extracts and creating a calibration curve within the sample matrix itself is highly effective but more time-consuming.[1]
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Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard, such as d6-1,4-Dichloronaphthalene, is the most robust method to correct for both matrix effects and variations in sample preparation and instrument response.[1]
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor recovery of this compound | Inefficient sample extraction. | Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent, pH). |
| Analyte loss due to volatility. | Minimize sample evaporation steps and use gentle nitrogen stream for concentration. | |
| Strong adsorption to matrix components. | Adjust sample pH or use a more effective extraction solvent. | |
| Significant ion suppression. | Implement strategies to mitigate matrix effects (see below). | |
| High variability in results (poor precision) | Inconsistent matrix effects between samples. | Improve the consistency of the sample preparation method. |
| Presence of varying levels of interfering compounds. | Utilize a stable isotope-labeled internal standard. | |
| Inconsistent sample collection or storage. | Standardize sample handling procedures. | |
| Non-linear calibration curve | Matrix effects varying with concentration. | Use matrix-matched calibrants or the method of standard additions. |
| Inaccurate preparation of standard solutions. | Prepare fresh standards and verify their concentrations. | |
| Carryover from previous injections. | Implement a robust autosampler wash protocol. | |
| Significant ion suppression or enhancement | Co-elution of matrix components. | Optimize chromatographic separation to resolve this compound from interferences. |
| High concentration of salts or other non-volatile compounds. | Improve sample cleanup to remove these components. Consider sample dilution if sensitivity allows. | |
| Inefficient ionization in the MS source. | Clean the ion source and optimize MS parameters (e.g., spray voltage, gas flows). |
Quantitative Data Summary
Disclaimer: Specific quantitative data for the LC-MS/MS analysis of this compound is limited in publicly available literature. The following tables present illustrative data based on the analysis of the closely related compound 1,4-Dichlorobenzene by GC-MS and general expectations for LC-MS/MS analysis of similar compounds. This data should be used as a general guideline, and it is crucial to validate these parameters for your specific matrix and analytical method.
Table 1: Illustrative Recovery and Matrix Effect Data for 1,4-Dichlorobenzene in Water Samples (GC-MS)
| Sample Preparation Method | Analyte Concentration (µg/L) | Recovery (%) | Matrix Effect (%) |
| Liquid-Liquid Extraction (DCM) | 10 | 85 ± 5 | -15 (Suppression) |
| Solid-Phase Extraction (C18) | 10 | 92 ± 4 | -8 (Suppression) |
| SPE with Matrix-Matched Calibration | 10 | 98 ± 3 | Compensated |
| SPE with Stable Isotope Dilution | 10 | 99 ± 2 | Corrected |
Table 2: Typical Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Similar Analytes in Environmental Water Samples (LC-MS/MS)
| Parameter | Expected Range (ng/L) | Notes |
| Method Detection Limit (MDL) | 1 - 10 | Highly dependent on the instrument sensitivity and sample preparation efficiency. |
| Limit of Quantification (LOQ) | 5 - 50 | Typically 3-5 times the MDL. |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)
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Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
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Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
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Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
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Elution: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
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Reconstitution: Add an internal standard and bring the final volume to 1 mL with the initial mobile phase composition for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effect
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Prepare a Neat Standard Solution: Prepare a standard solution of this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 µg/L).
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Prepare a Post-Extraction Spiked Sample: a. Extract a blank matrix sample (known to be free of this compound) using the established sample preparation protocol (e.g., SPE as described above). b. After the final elution and concentration step, spike the blank matrix extract with the same amount of this compound as the neat standard solution.
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Analysis: Analyze both the neat standard solution and the post-extraction spiked sample by LC-MS/MS under the same conditions.
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Calculation: Calculate the Matrix Factor (MF) and Matrix Effect (%) as described in FAQ Q3.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: A general experimental workflow for the analysis.
References
Technical Support Center: Chromatographic Separation of Polychlorinated Naphthalenes (PCNs)
Welcome to the technical support center for the analysis of polychlorinated naphthalenes (PCNs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic separation of these compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental workflows for improved resolution and accurate quantification.
Troubleshooting Guide
This section addresses specific issues that may arise during the gas chromatography-mass spectrometry (GC-MS) analysis of PCNs.
Issue 1: Poor Peak Resolution and Co-elution of Congeners
Q: My chromatogram shows poor separation between PCN congeners, with many peaks co-eluting. How can I improve the resolution?
A: Achieving baseline separation of all 75 PCN congeners is challenging due to their similar physicochemical properties.[1] Here are several parameters you can optimize to improve resolution:
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GC Column Selection: The choice of the stationary phase is critical. For PCN analysis, a non-polar or slightly polar capillary column is generally recommended. Longer columns with a smaller internal diameter and thinner film thickness provide a higher number of theoretical plates, leading to better separation.
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Oven Temperature Program: The temperature ramp rate is a key parameter for separating compounds with close boiling points. A slow oven ramp rate increases the interaction time of the analytes with the stationary phase, thereby improving separation.
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Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium) affects chromatographic efficiency. Setting the flow rate to the optimal linear velocity for your column diameter will enhance resolution.
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Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples where co-elution is a significant problem, employing GCxGC with different stationary phases in the first and second dimensions can provide superior separation. A common setup involves a non-polar column in the first dimension and a more polar column in the second.
Issue 2: Peak Tailing
Q: I am observing significant peak tailing for my PCN analytes. What are the potential causes and how can I resolve this?
A: Peak tailing is often a sign of active sites in the chromatographic system or issues with the injection process. Consider the following troubleshooting steps:
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Injector Maintenance: A contaminated injector liner is a common cause of peak tailing. Regularly clean or replace the inlet liner and ensure the glass wool (if used) is properly deactivated.
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Column Contamination or Degradation: Active sites can develop on the column due to contamination or degradation of the stationary phase. Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, you may need to cut off the first few inches of the column or replace it entirely.
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Injector Temperature: Ensure the injector temperature is high enough to facilitate the rapid and complete vaporization of the PCN congeners.
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System Leaks: Check for leaks in the injector, as this can affect peak shape.
Issue 3: Instrument Drift and Low Sensitivity
Q: During a long analytical run, I'm noticing shifts in retention times and a decrease in signal intensity. What could be causing this instrument drift?
A: Instrument drift can lead to inaccurate quantification and misidentification of PCN congeners.[2] Common causes and solutions include:
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Temperature Fluctuations: Ensure stable temperatures in the GC oven, injector, and transfer line.
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Carrier Gas Flow Instability: Check for leaks and ensure a constant carrier gas flow rate.
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Ion Source Fouling: The accumulation of sample matrix components in the ion source can lead to a decline in ionization efficiency and signal intensity. Regular cleaning of the ion source is crucial.
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Detector Instability: The sensitivity of the mass spectrometer detector can change over time. Regular tuning and calibration of the mass spectrometer are necessary to maintain optimal performance.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of PCNs?
A1: The primary challenges in PCN analysis include the co-elution of the 75 different congeners, the limited commercial availability of analytical standards for all congeners, and interference from complex sample matrices which may contain other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs).[1]
Q2: What type of GC column is best suited for PCN analysis?
A2: For the separation of PCN congeners, a non-polar or slightly polar capillary column is generally recommended. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase are a good starting point. For optimal resolution, a long column (e.g., 60 m) with a narrow internal diameter (e.g., 0.25 mm) and a thin film (e.g., 0.25 µm) is ideal.
Q3: How can I optimize the oven temperature program for PCN separation?
A3: A good starting point for a temperature program is a low initial temperature followed by a slow ramp rate. For example, an initial temperature of 80-90°C held for 1-2 minutes, followed by a ramp of 10-15°C/min to an intermediate temperature, and then a slower ramp of 3-5°C/min to the final temperature. The specific program will depend on the column and the specific congeners being targeted.
Q4: What are the key considerations for sample preparation for PCN analysis?
A4: Sample preparation is a critical step to remove interfering compounds from the sample matrix. This typically involves extraction followed by a cleanup step. Accelerated solvent extraction (ASE) or Soxhlet extraction are common techniques. Cleanup is often performed using multi-layer silica (B1680970) gel columns, which may contain layers of activated silica, acid- or base-impregnated silica, and anhydrous sodium sulfate.[3][4]
Data Presentation
Table 1: Comparison of GC Columns for PCN Analysis
| Column Name | Stationary Phase | Dimensions (Length x ID x Film Thickness) | Common Applications |
| DB-5MS UI | 5% Phenyl-methylpolysiloxane | 60 m x 0.25 mm x 0.25 µm | Separation of 18 PCN congeners in sediment.[3] |
| DB-XLB | 14% Cyanopropylphenyl-methylpolysiloxane | 30 m x 0.25 mm x 0.50 µm | First dimension column in GCxGC for simultaneous analysis of PCBs and PCNs. |
| BPX-70 | 70% Cyanopropyl-polysilphenylene-siloxane | - | Second dimension column in GCxGC for simultaneous analysis of PCBs and PCNs. |
Table 2: Example GC-MS/MS Operating Parameters for PCN Analysis in Sediment[3]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS UI (60 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Injector Temperature | 270°C |
| Oven Temperature Program | |
| Initial Temperature | 90°C (hold 1 min) |
| Ramp 1 | 10°C/min to 160°C (hold 10 min) |
| Ramp 2 | to 300°C (hold 2 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 330°C |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Extraction and Cleanup of PCNs from Sediment Samples
This protocol is a modified version based on established methods for persistent organic pollutants.[3][5]
1. Extraction (Accelerated Solvent Extraction - ASE)
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Weigh approximately 10 g of the sediment sample.
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Spike the sample with surrogate standards.
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Mix the sample with a drying agent like diatomaceous earth.
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Place the mixture into an ASE cell.
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Extract the sample using an accelerated solvent extractor with a mixture of dichloromethane (B109758) (DCM) and hexane (B92381) (e.g., 3:1 v/v).
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Concentrate the extract to approximately 5 mL.
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Remove sulfur from the extract using activated copper.
2. Cleanup (Multi-layer Silica Gel Column)
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Prepare a multi-layer silica gel column in a glass column (e.g., 300 mm length, 15 mm ID). From bottom to top, the layers are:
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Anhydrous Na₂SO₄ (0.5 g)
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Activated silica gel (1 g)
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22% H₂SO₄-impregnated silica gel (4 g)
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44% H₂SO₄-impregnated silica gel (4 g)
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Activated silica gel (1 g)
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2% KOH-silica (3 g)
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Anhydrous Na₂SO₄ (0.5 g)[3]
-
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Pre-rinse the column with the elution solvent.
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Load the concentrated extract onto the column.
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Elute the PCN fraction with a suitable solvent mixture, such as 15% DCM in hexane.[3]
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Collect the eluate.
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Concentrate the eluate and dissolve it in a known volume of a suitable solvent (e.g., nonane) before GC-MS analysis.
Visualization
Caption: Troubleshooting workflow for improving PCN chromatographic resolution.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods [frontiersin.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
strategies for purifying 1,4-Dichloronaphthalene from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dichloronaphthalene from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities encountered during the synthesis of this compound are other dichloronaphthalene isomers.[1] Direct chlorination of naphthalene (B1677914) can lead to the formation of a mixture of isomers, with the specific distribution depending on the reaction conditions.[2][3] There are ten possible positional isomers of dichloronaphthalene.[1] Other potential impurities may include unreacted starting materials, such as 1-naphthylamine (B1663977) or 1-chloronaphthalene, and polychlorinated naphthalenes.[4][5]
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[6] This technique allows for the separation and identification of different isomers and other volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity analysis.[7] Additionally, measuring the melting point of the purified compound can provide a good indication of its purity; a sharp melting point close to the literature value (67-68 °C) suggests high purity.[8]
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Selecting an appropriate solvent is crucial for successful recrystallization. For naphthalene derivatives, alcohols such as ethanol (B145695) and methanol (B129727) are commonly used.[9][10] The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. A mixed solvent system, such as ethanol-water, may also be effective.[11] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific mixture.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization | The compound is coming out of solution above its melting point. This can be due to a supersaturated solution or the presence of impurities that depress the melting point. | - Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly to promote the formation of a crystal lattice. - Use a seed crystal of pure this compound to induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| No crystal formation upon cooling | The solution may not be sufficiently saturated, or crystallization is slow to initiate. | - If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask or adding a seed crystal. - Cool the solution in an ice bath to further decrease the solubility. |
| Low recovery of purified product | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The product may be co-crystallizing with impurities. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize crystal precipitation. - If co-crystallization is suspected, a different recrystallization solvent or an alternative purification method like column chromatography may be necessary. |
| Product is still colored after recrystallization | Colored impurities are present and are not effectively removed by a single recrystallization. | - Perform a hot filtration of the dissolved crude product through a small amount of activated charcoal before allowing it to cool and crystallize. Be aware that this may reduce the yield slightly.[9] - A second recrystallization may be necessary to achieve the desired purity and color. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers | The chosen mobile phase does not have the optimal polarity to resolve the dichloronaphthalene isomers. The column may be overloaded. | - Optimize the solvent system (mobile phase) by testing different ratios of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) using Thin-Layer Chromatography (TLC) first. - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column | The mobile phase is not polar enough to move the this compound down the column. | - Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in hexane). |
| Streaking of bands on the column | The sample may be too concentrated when loaded, or it may have low solubility in the mobile phase. | - Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. - Use a "dry loading" technique: adsorb the crude product onto a small amount of silica (B1680970) gel, evaporate the solvent, and then add the dry powder to the top of the column. |
Vacuum Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or violent boiling | The liquid is superheating and then boiling erratically. Boiling stones are not effective under vacuum. | - Always use a magnetic stir bar and a stir plate to ensure smooth boiling. - Heat the distillation flask slowly and evenly. |
| Difficulty in achieving a low enough pressure | There are leaks in the distillation apparatus. | - Ensure all glass joints are properly sealed and greased. - Check all tubing connections for leaks. |
| Product solidifies in the condenser | The condenser is too cold, causing the this compound (m.p. 67-68 °C) to solidify and block the apparatus. | - Use water at room temperature or slightly warm water as the coolant in the condenser instead of cold water. - If solidification occurs, stop the distillation, remove the coolant from the condenser, and gently warm the condenser to melt the solid. |
Data Presentation
The following table provides an illustrative comparison of the expected outcomes for different purification strategies for this compound. Please note that these values are representative and actual results may vary depending on the specific experimental conditions and the initial purity of the crude mixture.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Single Recrystallization | 95-98% | 60-80% | Simple, cost-effective for removing small amounts of impurities. | May not be effective for separating isomers with similar solubilities; potential for significant product loss in the mother liquor. |
| Column Chromatography | >99% | 70-90% | Highly effective for separating isomers and other impurities with different polarities. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
| Vacuum Distillation | 98-99% | 80-95% | Excellent for separating compounds with different boiling points, particularly for large-scale purification. | Requires specialized equipment; risk of product solidifying in the condenser; may not effectively separate isomers with very close boiling points. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath to check for solubility at an elevated temperature. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane (B92381) and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) is a good starting point. The ideal solvent system will give a good separation of the this compound spot from impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column with no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel column. Alternatively, use a "dry loading" method.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Gradient Elution (Optional): If the separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly greased and sealed. Use a magnetic stir bar in the distillation flask.
-
Pressure Reduction: Connect the apparatus to a vacuum source and slowly reduce the pressure. A pressure of 10-20 mmHg is a reasonable target.
-
Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle. The boiling point of this compound will be significantly lower under reduced pressure. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.[12][13][14][15][16]
-
Condenser Temperature: Use room temperature water to circulate through the condenser to prevent the product from solidifying.
-
Collection: Collect the distilled this compound in the receiving flask.
-
Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- 1. How many positional isomers are possible for dichloronaphthalene? | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. caa.go.jp [caa.go.jp]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. accustandard.com [accustandard.com]
- 9. ukessays.com [ukessays.com]
- 10. scribd.com [scribd.com]
- 11. spectrabase.com [spectrabase.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Pressure-Temperature Nomograph Tool [sigmaaldrich.cn]
- 14. m.youtube.com [m.youtube.com]
- 15. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
- 16. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Sonogashira Coupling with Dihalonaphthalenes
Welcome to the technical support center for optimizing Sonogashira coupling reactions with dihalonaphthalene substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and selectivity of your coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with a dihalonaphthalene is resulting in a low yield or no product. What are the primary causes?
Low yields with dihalonaphthalene substrates can often be attributed to several factors:
-
Inadequate Catalyst Activity: The palladium(0) active species might not be generated effectively, or the catalyst could be decomposing. This is often indicated by the formation of a black precipitate (palladium black).[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and ligands is critical and highly interdependent.[1]
-
Steric Hindrance: Naphthalene systems, especially with substituents at the peri-positions (e.g., 1,8-dihalonaphthalene), can be sterically hindered, which slows down the crucial oxidative addition step in the catalytic cycle.[2]
-
Poor Substrate Reactivity: The reactivity of the halogen is a key factor. The general reactivity trend is I > Br > Cl.[3] Dichloronaphthalenes are significantly less reactive and may require more forcing conditions.
-
Presence of Impurities: Oxygen and moisture can deactivate the catalyst and promote unwanted side reactions.[1] Ensure you are using anhydrous, deoxygenated solvents and reagents.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
The formation of alkyne dimers is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[1] To mitigate this:
-
Switch to a Copper-Free Protocol: This is the most direct way to avoid Glaser coupling.[1] Copper-free systems often employ more electron-rich and bulky phosphine (B1218219) ligands to facilitate the reaction.[1]
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[2]
-
Control Reagent Addition: Slow addition of the terminal alkyne to the reaction mixture can sometimes help to minimize its dimerization.
Q3: How can I control the selectivity between mono- and di-alkynylation of my dihalonaphthalene?
Achieving selective mono- or di-substitution is a key challenge. Here are some strategies:
-
Exploit Halogen Reactivity: If you have a dihalonaphthalene with different halogens (e.g., 1-bromo-4-iodonaphthalene), you can achieve selective mono-coupling at the more reactive iodine position by using milder reaction conditions (e.g., room temperature).[4]
-
Stoichiometry of the Alkyne: To favor mono-alkynylation, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the terminal alkyne. For di-alkynylation, a larger excess of the alkyne (2.2-2.5 equivalents) is required.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-coupled product. Monitoring the reaction closely by TLC or GC-MS is crucial to stop the reaction once the desired product is maximized.
-
Catalyst and Ligand Choice: The choice of catalyst and ligand can influence selectivity. For sterically hindered dihalonaphthalenes, bulky phosphine ligands may be necessary to achieve any coupling, and controlling the stoichiometry will be the primary handle for selectivity.[1][2]
Q4: My reaction mixture turns black. What does this signify and what should I do?
The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst, rendering it inactive.[1] This can be caused by:
-
Presence of Oxygen: Ensure all components of the reaction are properly deoxygenated.
-
High Temperatures: While higher temperatures can be necessary for less reactive halides, they can also accelerate catalyst decomposition.[1] If you observe blackening, try running the reaction at a lower temperature for a longer duration.
-
Inappropriate Solvent or Base: The stability of the catalytic complex is highly dependent on the reaction medium. Consider screening different solvents and bases.[1]
-
Use of Precatalysts: Air-stable precatalysts can sometimes offer better stability and a more controlled generation of the active Pd(0) species.[1]
Troubleshooting Guide
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing your Sonogashira coupling reaction with dihalonaphthalenes.
Table 1: Typical Catalyst Systems and Loadings
| Catalyst Precursor | Ligand (if applicable) | Co-catalyst | Pd Loading (mol%) | Cu Loading (mol%) | Notes |
| Pd(PPh₃)₂Cl₂ | None | CuI | 2-5 | 1-5 | A standard, widely used catalyst system.[2] |
| Pd(PPh₃)₄ | None | CuI | 2-5 | 1-5 | Another common choice, but can be less stable. |
| Pd(OAc)₂ | Bulky phosphine (e.g., XPhos) | None | 5 | N/A | Often used in copper-free protocols. |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | 2.5 | N/A | An air-stable precatalyst for room temperature reactions.[1] |
Table 2: Common Solvents and Bases
| Solvent | Base | Base Equivalents | Typical Temperature Range (°C) | Notes |
| DMF | Et₃N (Triethylamine) | >2 (can be co-solvent) | 50-100 | Good for dissolving a range of substrates.[2] |
| THF | DIPEA (Diisopropylethylamine) | >2 | Room Temp - 66 | A common choice for many coupling reactions. |
| Toluene | Et₃N or DIPEA | >2 | 80-110 | Can be beneficial for less polar substrates.[2] |
| 2-MeTHF | Cs₂CO₃ (Cesium Carbonate) | 1.0 - 2.0 | Room Temp | Often used in modern copper-free protocols.[1] |
| Amine (e.g., Et₃N) | Amine itself | Solvent | Room Temp - 100 | The base can also serve as the solvent.[4] |
Experimental Protocols
Protocol 1: General Procedure for Di-alkynylation of a Dibromonaphthalene (Copper-Catalyzed)
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromonaphthalene (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or a Toluene/Amine mixture). Add the amine base (e.g., Et₃N or DIPEA, >2.5 eq.). Add the terminal alkyne (2.2-2.5 eq.).
-
Reaction: Stir the mixture at the desired temperature (typically 50-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Mono-alkynylation of a Dihalonaphthalene (Copper-Free)
This protocol is designed to favor mono-substitution and avoid the use of copper.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the dihalonaphthalene (1.0 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), and a bulky phosphine ligand (e.g., XPhos, 10 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., 2-MeTHF or THF). Add an inorganic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq.). Add the terminal alkyne (1.1-1.2 eq.).
-
Reaction: Stir the reaction mixture at the appropriate temperature. For more reactive halides like iodides, room temperature may be sufficient. For bromides, heating may be required (e.g., 60-100 °C).
-
Monitoring: Carefully monitor the formation of the mono-alkynylated product and the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the mono-alkynylated naphthalene.
Visualizations
References
Technical Support Center: Stability-Indicating Assay for 1,4-Dichloronaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for developing a stability-indicating assay method (SIAM) for 1,4-Dichloronaphthalene. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation tables to streamline your method development process.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM) and why is it necessary?
A stability-indicating method is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients.[1][2][3] Developing a SIAM is crucial for determining the shelf-life and storage conditions of a drug substance, ensuring its safety, quality, and efficacy over time as required by regulatory bodies like the FDA and ICH.[1][4]
Q2: What are the typical stress conditions used in forced degradation studies?
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to produce potential degradation products.[1][4] The standard conditions recommended by the International Conference on Harmonisation (ICH) include:
-
Acid Hydrolysis: Using 0.1 M to 1 M hydrochloric or sulfuric acid.[4][5]
-
Base Hydrolysis: Using 0.1 M to 1 M sodium or potassium hydroxide.[4][5]
-
Oxidation: Commonly using hydrogen peroxide (e.g., 0.1% to 5%).[6]
-
Thermal Degradation: Heating the substance at temperatures above accelerated testing conditions (e.g., 50°C to 80°C).[5][6]
-
Photodegradation: Exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light, as per ICH Q1B guidelines.[5][6]
Q3: What are the potential degradation products of this compound?
While specific chemical degradation pathways must be determined experimentally, studies on the metabolic degradation of this compound and related compounds suggest potential transformations.[7][8] Likely degradation products could arise from:
-
Hydroxylation: Formation of dichlorinated naphthol or dihydroxy-dichloro-naphthalene.[7][8]
-
Epoxidation: Formation of epoxy-dichlorinated naphthalene.[7][8]
-
Ring Opening: Leading to compounds like dichlorinated salicylic (B10762653) acid under more strenuous conditions.[7]
Q4: What initial HPLC conditions are recommended for analyzing this compound and its degradants?
A reverse-phase HPLC (RP-HPLC) method with UV detection is a common and effective starting point for stability-indicating assays.[9]
-
Column: A C18 column (e.g., 150 x 4.6 mm, 3.5-5 µm) is a robust initial choice.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is recommended.[11][12]
-
Detection: A photodiode array (PDA) or UV detector set at a wavelength where this compound and its potential degradants absorb, such as 254 nm, is suitable.[10]
Troubleshooting Guide
Q5: I am not observing any degradation under my initial stress conditions. What should I do?
-
Possible Cause: The stress conditions (concentration, temperature, duration) are too mild for the stability of this compound.
-
Solution: Gradually increase the severity of the conditions. For hydrolytic and oxidative stress, if no degradation occurs at room temperature, consider elevating the temperature to 50-70°C.[4] Increase the duration of exposure or use a higher concentration of the stress agent (e.g., move from 0.1 M HCl to 1 M HCl). For thermal stress, increase the temperature in 10°C increments.[6]
Q6: My sample shows excessive degradation (e.g., >20%) and the parent peak is very small. How can I fix this?
-
Possible Cause: The stress conditions are too harsh, leading to the formation of secondary or tertiary degradation products and making it difficult to establish the primary degradation pathway.[6]
-
Solution: Reduce the severity of the stress conditions. Decrease the concentration of the acid, base, or oxidizing agent. Lower the temperature or shorten the exposure time. The ideal target is to achieve 5-20% degradation of the parent compound.[5]
Q7: The peaks in my chromatogram are co-eluting. How can I improve the separation?
-
Possible Cause: The selectivity of the current HPLC method is insufficient to resolve the parent peak from one or more degradation products.
-
Solution: Method optimization is required. This is the most critical part of developing a stability-indicating method.[9]
-
Modify the Mobile Phase: Adjust the gradient slope, change the organic modifier (e.g., from acetonitrile to methanol or vice-versa), or alter the pH of the aqueous phase.
-
Change the Column: Try a column with a different stationary phase (e.g., Phenyl or Cyano) to alter selectivity.[9]
-
Adjust Temperature: Varying the column temperature can sometimes improve the resolution between closely eluting peaks.
-
Q8: My mass balance is outside the acceptable range of 95-105%. What could be the issue?
-
Possible Cause: One or more degradation products are not being detected, or they have a different response factor compared to the parent drug at the chosen wavelength.
-
Solution:
-
Use a Photodiode Array (PDA) Detector: A PDA detector allows you to check for peak purity and identify the optimal detection wavelength for all components.
-
Check for Non-Chromophoric Degradants: Some degradants may not absorb UV light. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to identify any unseen products.
-
Ensure Complete Elution: Extend the run time of your gradient to ensure all degradants have eluted from the column.
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid drug substance in an oven at 70°C for 48 hours. Also, place a solution of the drug (in the analysis solvent) at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: For each condition, prepare a control sample by storing the drug solution under normal conditions and a blank solution containing only the stress agent and solvent.
Protocol 2: Sample Preparation for HPLC Analysis
-
After the specified stress period, allow the samples to cool to room temperature.
-
For acid and base hydrolysis samples, carefully neutralize the solution by adding an equimolar amount of base or acid, respectively (e.g., neutralize 1 M HCl with 1 M NaOH).
-
Dilute all stressed, control, and blank samples with the mobile phase to a final target concentration of approximately 100 µg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injecting them into the HPLC system.
Data Presentation
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent / Parameters | Duration | Temperature | % Degradation (Example) | Number of Degradants | Retention Times of Degradants (min) |
| Acid Hydrolysis | 1 M HCl | 24 h | 60°C | 8.5% | 2 | 3.1, 5.4 |
| Base Hydrolysis | 1 M NaOH | 8 h | 60°C | 15.2% | 3 | 2.8, 4.9, 6.2 |
| Oxidation | 3% H₂O₂ | 24 h | RT | 11.8% | 2 | 7.1, 8.3 |
| Thermal (Solid) | Dry Heat | 48 h | 70°C | 1.2% | 1 | 5.4 |
| Photolytic | 1.2M lux h / 200 Wh/m² | - | RT | 6.4% | 2 | 4.9, 9.5 |
Table 2: Proposed Initial HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30-90% B), 25-30 min (90% B), 30-31 min (90-30% B), 31-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scilit.com [scilit.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic Degradation of this compound by Pseudomonas sp. HY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. brjac.com.br [brjac.com.br]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. edepot.wur.nl [edepot.wur.nl]
Validation & Comparative
A Comparative Analysis of 1,4- and 1,5-Dichloronaphthalene Toxicity
A deep dive into the toxicological profiles of 1,4-dichloronaphthalene and 1,5-dichloronaphthalene (B52917) reveals nuances in their adverse effects, although a direct, comprehensive comparison remains an area for further research. This guide synthesizes available data on their toxicity, explores potential mechanisms of action, and provides standardized experimental protocols for their assessment, offering valuable insights for researchers, scientists, and drug development professionals.
The broader family of polychlorinated naphthalenes (PCNs), to which dichloronaphthalenes belong, are known for a range of toxic effects, including hepatotoxicity, neurotoxicity, and endocrine disruption[3]. The toxicity of PCNs generally increases with the degree of chlorination[4][5]. Many of the toxic effects of PCNs are understood to be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism and other cellular processes[4].
Quantitative Toxicity Data
A direct comparative analysis of the acute toxicity of 1,4- and 1,5-dichloronaphthalene is hampered by the lack of publicly available LD50 or half-maximal inhibitory concentration (IC50) data from head-to-head studies. The Registry of Toxic Effects of Chemical Substances (RTECS), a comprehensive database of toxicity information, may contain such data, but it is a proprietary resource[2][3][5][6][7][8]. However, based on the GHS classifications of this compound and other isomers, it is reasonable to infer a degree of oral toxicity for both compounds.
| Compound | GHS Hazard Statement (Oral) | GHS Hazard Statement (Eye) |
| This compound | H302: Harmful if swallowed[1] | H318: Causes serious eye damage[1] |
| 1,5-Dichloronaphthalene | Data not available | Data not available |
| 2,6-Dichloronaphthalene | H302: Harmful if swallowed[2] | H318: Causes serious eye damage[2] |
Table 1. GHS Hazard Classifications for Dichloronaphthalene Isomers.
Experimental Protocols
To facilitate further comparative research, standardized methodologies for assessing the toxicity of these compounds are crucial. The following are detailed protocols for key toxicological assays.
Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)
This method is designed to estimate the median lethal dose (LD50) of a substance after a single oral administration.
1. Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (survival or death) determines the dosage for the subsequent step.
2. Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley strain), typically females, are used.
3. Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water, except for a brief fasting period before dosing.
4. Dosing:
- The test substance is typically administered by gavage in a suitable vehicle (e.g., corn oil).
- The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.
- A group of three animals is dosed at the selected level.
5. Observation:
- Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Observations are made frequently on the day of dosing and at least once daily thereafter.
6. Procedure:
- If three animals survive, the next higher dose level is administered to another group of three animals.
- If two or three animals die, the next lower dose level is administered.
- The procedure continues until the criteria for stopping are met, which allows for the classification of the substance into a GHS category based on its LD50 estimate.
7. Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy to identify any pathological changes.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture:
- Human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
- Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
- The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (1,4- or 1,5-dichloronaphthalene) dissolved in a suitable solvent (e.g., DMSO). A solvent control is also included.
- The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
- The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
- The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Cell viability is expressed as a percentage of the solvent control.
- The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Potential Signaling Pathways in Dichloronaphthalene Toxicity
While direct evidence for the specific signaling pathways affected by 1,4- and 1,5-dichloronaphthalene is limited, insights can be drawn from studies on related compounds.
Caption: General workflow for assessing the toxicity of dichloronaphthalenes.
Aryl Hydrocarbon Receptor (AhR) Pathway
As previously mentioned, the AhR pathway is a primary mediator of the toxicity of many PCNs[4]. Activation of the AhR by these compounds can lead to the induction of cytochrome P450 enzymes, which can, in turn, lead to the metabolic activation of the compounds into more toxic intermediates. This can result in a cascade of adverse effects, including oxidative stress and cellular damage. It is highly probable that both 1,4- and 1,5-dichloronaphthalene interact with the AhR, though the specific affinity and downstream consequences may differ between the isomers.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Oxidative Stress and Apoptosis
Studies on naphthalene, the parent compound of dichloronaphthalenes, have shown that it can induce oxidative stress and apoptosis[8]. Naphthalene metabolites can lead to the depletion of cellular antioxidants like glutathione (B108866) and the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, lipids, and proteins. This oxidative damage can trigger apoptotic pathways, leading to programmed cell death. It is plausible that 1,4- and 1,5-dichloronaphthalene also exert their toxicity, at least in part, through the induction of oxidative stress and subsequent apoptosis. The position of the chlorine atoms could influence the metabolic pathways and the reactivity of the resulting metabolites, thus affecting the extent of oxidative stress and apoptosis induced by each isomer.
Caption: A simplified overview of an apoptosis signaling pathway.
References
- 1. The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCOHS: RTECS® (Registry of Toxic Effects of Chemical Substances) [ccohs.ca]
- 3. Registry_of_Toxic_Effects_of_Chemical_Substances [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioregistry - Registry of Toxic Effects of Chemical Substances [bioregistry.io]
- 6. Registry of Toxic Effects of Chemical Substances - Wikipedia [en.wikipedia.org]
- 7. oas.org [oas.org]
- 8. about.proquest.com [about.proquest.com]
Differentiating Dichloronaphthalene Isomers Using ¹H NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ten isomers of dichloronaphthalene present a significant analytical challenge due to their similar chemical structures. However, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for their differentiation. The subtle differences in the electronic environment of the protons in each isomer lead to unique chemical shifts (δ) and coupling constants (J), providing a distinct fingerprint for each compound. This guide provides a comparative analysis of dichloronaphthalene isomers based on their ¹H NMR spectral data, supported by experimental protocols and a logical workflow for isomer identification.
Comparative ¹H NMR Data of Dichloronaphthalene Isomers
The following table summarizes the available ¹H NMR spectral data for various dichloronaphthalene isomers. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, and the coupling constants are in Hertz (Hz). The number of distinct proton signals and their splitting patterns are key identifiers.
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Reference |
| 1,2-Dichloronaphthalene | H-3 | ~7.75 | d | J(H3-H4) = 8.5 | Predicted |
| H-4 | ~7.45 | d | J(H4-H3) = 8.5 | Predicted | |
| H-5, H-8 | ~8.0-8.2 | m | Predicted | ||
| H-6, H-7 | ~7.5-7.7 | m | Predicted | ||
| 1,3-Dichloronaphthalene | H-2 | ~7.95 | s | Predicted | |
| H-4 | ~7.55 | s | Predicted | ||
| H-5, H-8 | ~8.0-8.2 | m | Predicted | ||
| H-6, H-7 | ~7.5-7.7 | m | Predicted | ||
| 1,4-Dichloronaphthalene | H-2, H-3 | ~7.65 | s | Predicted | |
| H-5, H-8 | ~8.1-8.3 | AA'BB' | Predicted | ||
| H-6, H-7 | ~7.6-7.8 | AA'BB' | Predicted | ||
| 1,5-Dichloronaphthalene | H-2, H-6 | ~7.85 | d | J = 7.5 | [1] |
| H-3, H-7 | ~7.40 | t | J = 7.5 | [1] | |
| H-4, H-8 | ~7.95 | d | J = 7.5 | [1] | |
| 1,8-Dichloronaphthalene | H-2, H-7 | ~7.55 | dd | J = 7.5, 1.2 | Predicted |
| H-3, H-6 | ~7.35 | t | J = 7.5 | Predicted | |
| H-4, H-5 | ~7.80 | d | J = 7.5 | Predicted | |
| 2,3-Dichloronaphthalene | H-1, H-4 | ~7.95 | s | Predicted | |
| H-5, H-8 | ~7.8-8.0 | AA'BB' | Predicted | ||
| H-6, H-7 | AA'BB' | Predicted | |||
| 2,6-Dichloronaphthalene | H-1, H-5 | ~7.75 | d | J = 8.5 | Predicted |
| H-3, H-7 | ~7.45 | dd | J = 8.5, 1.8 | Predicted | |
| H-4, H-8 | ~7.85 | d | J = 1.8 | Predicted | |
| 2,7-Dichloronaphthalene | H-1, H-8 | ~7.70 | d | J = 8.5 | Predicted |
| H-3, H-6 | ~7.35 | dd | J = 8.5, 1.8 | Predicted | |
| H-4, H-5 | ~7.75 | d | J = 1.8 | Predicted |
Note: Much of the data presented is based on predictive models and analysis of similar compounds due to the limited availability of experimentally derived and published ¹H NMR data for all dichloronaphthalene isomers. Researchers should confirm these findings with their own experimental data.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra for the comparison of dichloronaphthalene isomers.
1. Sample Preparation:
-
Solvent: Choose a suitable deuterated solvent that dissolves the dichloronaphthalene isomer, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Dissolve 5-10 mg of the dichloronaphthalene isomer in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference peak at 0 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer, preferably with a magnetic field strength of 400 MHz or higher, to achieve better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak and determine the coupling constants from the splitting patterns.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to differentiating dichloronaphthalene isomers based on their ¹H NMR spectra. The key distinguishing features are the number of signals, their multiplicities (singlet, doublet, triplet, etc.), and the values of the coupling constants.
Caption: Workflow for dichloronaphthalene isomer identification using ¹H NMR.
By systematically analyzing the number of signals, their splitting patterns, and coupling constants, researchers can confidently distinguish between the different dichloronaphthalene isomers. This guide provides a foundational framework for this analysis, emphasizing the importance of consistent experimental methodology and careful comparison with available spectral data.
References
Unveiling Trace Levels of 1,4-Dichloronaphthalene: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace levels of 1,4-Dichloronaphthalene (1,4-DCN) is critical due to its potential environmental and health impacts. This guide provides an objective comparison of the leading analytical methods for 1,4-DCN trace analysis, supported by experimental data and detailed protocols to aid in method selection and validation.
Performance Comparison of Analytical Techniques
The two primary analytical techniques for the trace analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors. The choice between these methods often depends on the sample matrix, required sensitivity, and laboratory resources. Below is a summary of their performance characteristics.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| GC-MS | Honey | 0.15 µg/kg (for 1,4-dichlorobenzene) | - | >0.99 | - | [1] |
| Headspace GC-MS | Whole Blood | 1 ng/mL (for p-dichlorobenzene) | - | Satisfactory | Satisfactory | [2] |
| Headspace GC-MS | Urine | 0.5 ng/mL (for p-dichlorobenzene) | - | Satisfactory | Satisfactory | [2] |
| HPLC-FLD/DAD | Aqueous | 290 µg/L (for 1,4-dichlorobenzene) | 980 µg/L (for 1,4-dichlorobenzene) | >0.99 | - | [3] |
| HPLC-UV | Standard Solution | 0.001–0.004 µg/mL | 0.002–0.013 µg/mL | >0.99 | - | [4] |
Note: Data for closely related dichlorobenzene isomers are included to provide a comparative baseline for this compound analysis, as specific performance data for 1,4-DCN can be limited in publicly available literature.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for sample preparation and analysis using GC-MS and HPLC.
Sample Preparation: Extraction of this compound from Water Samples
A robust sample preparation is essential to isolate and concentrate 1,4-DCN from the sample matrix.[5] Continuous Liquid-Liquid Extraction (LLE) is a widely used technique.[6]
Materials and Reagents:
-
1 L amber glass bottles with PTFE-lined screw caps[6]
-
Sodium sulfite (B76179) (if residual chlorine is present)[6]
-
Methylene (B1212753) chloride (pesticide grade)
-
Anhydrous sodium sulfate (B86663) (reagent grade)
-
Continuous liquid-liquid extractor
-
Distilling flask
-
Funnel
-
Rotary evaporator or gentle stream of nitrogen
Procedure:
-
Sample Collection: Collect 1 L water samples in amber glass bottles. If the sample may contain residual chlorine, add approximately 50 mg of sodium sulfite to the bottle before collection. Store samples at 4°C and protect them from direct sunlight. Samples should be extracted within 14 days of collection.[6]
-
Extraction Setup: Allow the water sample to reach room temperature. Assemble the continuous liquid-liquid extractor and add 500 mL of methylene chloride to the distilling flask.[6]
-
Extraction: Spike the sample with an appropriate internal standard. Commence the extraction process and continue for the prescribed duration (typically 18-24 hours).
-
Drying and Concentration: After extraction, allow the apparatus to cool. Drain the methylene chloride extract and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[6] The extract is now ready for GC-MS analysis.
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a preferred method for trace-level analysis of semi-volatile organic compounds like 1,4-DCN.[5]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector
-
Capillary column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent[6]
-
Injector: Splitless
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Injection Volume: 1-2 µL.[6]
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.[6]
-
-
Mass Spectrometer: Operated in full scan mode or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Analytical Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC provides a versatile alternative to GC-MS, particularly for compounds that may not be suitable for gas chromatography.[7]
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase column: Newcrom R1 or equivalent C18 column[7]
HPLC Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[7] A typical mobile phase could be 70% acetonitrile in water.[4]
-
Flow Rate: 1.0 - 1.5 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection Wavelength: 228 nm.[4]
-
Column Temperature: Ambient.[4]
Visualizing the Analytical Workflow
To better understand the logical flow of the analytical process, the following diagrams illustrate the key stages from sample collection to data analysis.
Caption: General workflow for trace analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple isotope dilution headspace-GC-MS analysis of naphthalene and p-dichlorobenzene in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. env.go.jp [env.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
comparison of GC-MS and HPLC-UV for dichloronaphthalene quantification
A Comparative Guide to GC-MS and HPLC-UV for Dichloronaphthalene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of dichloronaphthalene isomers is crucial for environmental monitoring, toxicological studies, and ensuring the purity of chemical products. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of these methods, supported by experimental data from related compounds, to assist in selecting the most suitable technique for specific analytical needs.
Data Presentation
The selection between GC-MS and HPLC-UV for dichloronaphthalene analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific isomers of interest. Generally, GC-MS is recognized for its high sensitivity and selectivity, while HPLC-UV offers a robust and often faster alternative for certain applications.
| Performance Metric | GC-MS (for Naphthalene (B1677914) Derivatives and Chlorinated Compounds) | HPLC-UV/DAD (for Dichlorobenzenes) |
| Limit of Detection (LOD) | 0.094 - 0.224 µg/L[1] | ~290 µg/L[2] |
| Limit of Quantification (LOQ) | 0.312 - 0.746 µg/L[1] | ~980 µg/L[2] |
| Linearity (R²) | > 0.997[1] | > 0.999 (typical) |
| Recovery | 81.9% - 95.6%[1] | 82% - 110%[2] |
| Analysis Time | Typically longer due to chromatographic run times | Generally shorter separation times[3] |
| Selectivity | High, based on both retention time and mass-to-charge ratio | Moderate, based on retention time and UV absorbance spectrum |
| Compound Volatility | Requires volatile or semi-volatile compounds | Suitable for non-volatile and thermally labile compounds |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for the quantification of dichloronaphthalene using GC-MS and HPLC-UV.
GC-MS Experimental Protocol
1. Sample Preparation:
-
Extraction: For solid samples (e.g., soil, sediment), use a suitable solvent like hexane (B92381) or a mixture of hexane and acetone. Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasound-assisted extraction (UAE) can be employed. For liquid samples (e.g., water), liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) with a C18 cartridge is common.
-
Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using techniques like column chromatography with silica (B1680970) gel or Florisil.
-
Concentration: The cleaned extract is then concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Internal Standard Addition: An internal standard (e.g., a deuterated dichloronaphthalene isomer or another chlorinated compound not present in the sample) is added before injection to correct for variations in sample injection and instrument response.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 280-300 °C, and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer: An electron ionization (EI) source operating at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of dichloronaphthalene isomers.
-
Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230-250 °C.
3. Calibration:
-
Prepare a series of calibration standards of dichloronaphthalene isomers in the appropriate solvent, with each standard containing the internal standard at a constant concentration.
-
Inject the standards into the GC-MS system and construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
HPLC-UV Experimental Protocol
1. Sample Preparation:
-
Extraction: Similar to GC-MS, extract the dichloronaphthalene from the sample matrix using an appropriate solvent and technique. For HPLC, the final solvent should be compatible with the mobile phase.
-
Cleanup: If necessary, perform a cleanup step to remove interferences.
-
Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.
-
Internal Standard Addition: An internal standard can also be used in HPLC for improved accuracy and precision.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typical for reversed-phase chromatography. The composition can be isocratic (constant) or a gradient (varied over time). A common starting point is a 60:40 or 70:30 (v/v) mixture of organic solvent to water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
UV Detection: Monitor the absorbance at a wavelength where dichloronaphthalenes exhibit strong absorption (e.g., around 220-230 nm). A DAD can be used to acquire the full UV spectrum for each peak, aiding in peak identification and purity assessment.
3. Calibration:
-
Prepare a series of calibration standards of dichloronaphthalene isomers in the mobile phase or a compatible solvent.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration of the analyte.
Mandatory Visualization
Caption: Experimental workflows for dichloronaphthalene quantification by GC-MS and HPLC-UV.
Conclusion
Both GC-MS and HPLC-UV are viable techniques for the quantification of dichloronaphthalene.
GC-MS is the preferred method when high sensitivity and selectivity are required, especially for trace-level analysis in complex matrices. The mass spectrometric detection provides a high degree of confidence in compound identification.
HPLC-UV is a robust and often faster method, well-suited for routine analysis where the concentrations of dichloronaphthalene are expected to be higher and the sample matrix is relatively clean. The use of a Diode Array Detector can enhance the confidence in peak identification by providing spectral information.
The choice of method should be guided by the specific requirements of the analysis, including the desired detection limits, the nature of the sample, available instrumentation, and throughput needs. For regulatory purposes or when unambiguous identification is critical, the selectivity of GC-MS is a significant advantage. For quality control or process monitoring where speed and robustness are key, HPLC-UV can be a more practical option.
References
Unveiling the Bioaccumulation Landscape: A Comparative Analysis of 1,4-Dichloronaphthalene and other Polychlorinated Naphthalenes
For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is paramount. This guide provides a detailed comparison of the bioaccumulation potential of 1,4-Dichloronaphthalene against other Polychlorinated Naphthalenes (PCNs), supported by experimental data and standardized testing protocols.
Polychlorinated naphthalenes (PCNs) are a group of synthetic aromatic compounds that have garnered significant environmental attention due to their persistence, toxicity, and potential to accumulate in living organisms. The degree of chlorination within the naphthalene (B1677914) structure plays a pivotal role in determining the bioaccumulation potential of individual PCN congeners. Generally, as the number of chlorine atoms increases, so does the lipophilicity and, consequently, the tendency to bioaccumulate in the fatty tissues of organisms.
Quantitative Assessment of Bioaccumulation Potential
The bioaccumulation potential of a chemical is most commonly quantified by the Bioconcentration Factor (BCF), which measures the extent of chemical accumulation in an organism directly from the surrounding water. The following table summarizes available experimental BCF values for this compound and other selected PCNs in fish, providing a clear comparison of their bioaccumulation potential.
| Congener Name | Degree of Chlorination | Species | Exposure Duration | Bioconcentration Factor (BCF) | Reference |
| 2-Chloronaphthalene | Mono-CN | Fancy Guppy (Poecilia reticulata) | Not Specified | 191 | [1] |
| This compound | Di-CN | Not Specified | Not Specified | Estimated to be higher than mono-CNs | |
| 1,3,7-Trichloronaphthalene | Tri-CN | Not Specified | Not Specified | Generally higher than di-CNs | |
| 1,2,3,4-Tetrachloronaphthalene | Tetra-CN | Not Specified | Not Specified | Generally higher than tri-CNs | |
| Pentachloronaphthalene | Penta-CN | Not Specified | Not Specified | Generally higher than tetra-CNs | |
| Hexachloronaphthalene | Hexa-CN | Not Specified | Not Specified | Generally higher than penta-CNs | |
| Heptachloronaphthalene | Hepta-CN | Not Specified | Not Specified | May show reduced uptake due to molecular size | [2] |
| Octachloronaphthalene | Octa-CN | Not Specified | Not Specified | May show reduced uptake due to molecular size | [2] |
Note: Experimental BCF data for all PCN congeners, including a specific value for this compound, is limited in publicly available literature. The table reflects the general trend of increasing BCF with the degree of chlorination, a principle supported by numerous studies on hydrophobic organic compounds. For highly chlorinated naphthalenes (hepta- and octa-CNs), a decrease in bioaccumulation can occur due to reduced membrane permeability associated with their larger molecular size.[2]
Experimental Protocols for Bioaccumulation Assessment
The standardized method for determining the bioconcentration of chemicals in fish is the OECD Guideline 305: "Bioconcentration: Flow-Through Fish Test". This protocol provides a robust framework for assessing the uptake and depuration of a substance under controlled laboratory conditions.
Objective: To determine the bioconcentration factor (BCF) of a test substance in fish.
Principle: Fish are exposed to a constant, low concentration of the test substance in water for a specific period (uptake phase), followed by a period in clean water to measure the elimination of the substance (depuration phase). The concentration of the test substance in the fish and in the water is measured at regular intervals.
Key Methodological Steps:
-
Test Organism Selection: A suitable fish species is selected, such as Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), or Zebrafish (Danio rerio).
-
Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period before the start of the exposure.
-
Uptake Phase:
-
Fish are exposed to the test substance at a constant concentration in a flow-through system.
-
The exposure duration is typically 28 days but can be extended if steady-state is not reached.
-
Water samples are taken regularly to monitor the test substance concentration.
-
Fish are sampled at predetermined intervals to measure the concentration of the test substance in their tissues.
-
-
Depuration Phase:
-
After the uptake phase, the remaining fish are transferred to clean, untreated water.
-
The depuration phase continues until the concentration of the test substance in the fish has significantly decreased.
-
Fish and water samples are collected throughout this phase to determine the elimination rate.
-
-
Chemical Analysis: The concentration of the test substance in fish tissue and water samples is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis:
-
The uptake rate constant (k1) and the depuration rate constant (k2) are calculated.
-
The bioconcentration factor (BCF) is calculated as the ratio of k1 to k2. If a steady-state is reached during the uptake phase, the BCF can also be calculated as the ratio of the concentration in the fish to the concentration in the water.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in assessing and understanding the bioaccumulation of PCNs, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining the Bioconcentration Factor (BCF) of PCNs in fish.
Caption: Logical relationship of bioaccumulation potential with increasing chlorination in PCNs.
References
A Guide to Inter-Laboratory Comparison of 1,4-Dichloronaphthalene Analytical Standards
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of 1,4-Dichloronaphthalene (1,4-DCN) analytical standards. Inter-laboratory studies are a critical component of quality assurance, enabling laboratories to benchmark their performance against peers and ensuring the accuracy and reliability of analytical measurements.[1][2][3] This document outlines a model study, complete with hypothetical data, detailed experimental protocols, and a clear workflow, designed for researchers, analytical scientists, and quality control professionals.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are essential for assessing the competence of analytical laboratories and validating analytical methods.[3][4][5] They involve distributing a homogenous test material to multiple laboratories, each of which performs a specified analysis. The results are then collated and statistically analyzed by a coordinating body to evaluate individual laboratory performance and the overall state of measurement accuracy for a given analyte.[1][4] Key performance indicators often include the Z-score, which compares a laboratory's result to the consensus mean of all participants.[4]
Hypothetical Comparison of 1,4-DCN Standards
To illustrate the outcomes of an ILC, this section presents a hypothetical dataset for this compound Certified Reference Materials (CRMs) from three different suppliers. In this scenario, a central organizer prepared a single, homogenous solution from a high-purity 1,4-DCN source, which was then distributed to participating laboratories. Each laboratory was instructed to quantify the concentration using their own in-house standards from one of the three suppliers.
Table 1: Hypothetical Inter-Laboratory Comparison Results for 1,4-DCN Quantification
| Parameter | Supplier A Standard | Supplier B Standard | Supplier C Standard |
| Number of Labs (n) | 5 | 5 | 5 |
| Assigned Value (mg/L) | 10.00 | 10.00 | 10.00 |
| Mean Reported Value (mg/L) | 9.95 | 10.15 | 9.88 |
| Standard Deviation | 0.12 | 0.15 | 0.25 |
| Relative Accuracy (%) | 99.5% | 101.5% | 98.8% |
| Mean Z-Score * | -0.42 | 1.25 | -1.00 |
| % Satisfactory Z-Scores | 100% | 100% | 80% |
*Note: Z-scores are calculated for each individual laboratory. A satisfactory Z-score is typically between -2.0 and +2.0.[4] The data presented is illustrative and does not represent actual product performance.
Standardized Experimental Protocol
To ensure comparability of results, all participating laboratories must adhere to a standardized analytical method. The following protocol outlines a typical approach for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To accurately quantify the concentration of this compound in the provided test sample.
Materials:
-
This compound analytical standard (from Supplier A, B, or C)
-
Internal Standard (e.g., Naphthalene-d8)
-
High-purity solvent (e.g., Isooctane or Acetonitrile)[6]
-
Volumetric flasks and pipettes (Class A)
-
GC vials with inserts
Instrumentation:
-
Gas Chromatograph with a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms or equivalent).
-
Mass Spectrometer (capable of electron ionization).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the 1,4-DCN standard at 1000 mg/L in the chosen solvent.
-
Perform serial dilutions to create a multi-point calibration curve (e.g., 0.5, 1.0, 5.0, 10.0, 20.0 mg/L).
-
Spike each calibration standard and the test sample with the internal standard at a constant concentration.
-
-
GC-MS Instrument Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Program: Initial temp 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Transfer Line Temp: 290°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 1,4-DCN (e.g., m/z 196, 161, 126) and the internal standard.
-
-
Analysis Sequence:
-
Run a solvent blank to check for system contamination.
-
Analyze the calibration standards to generate a calibration curve. The curve must have a coefficient of determination (r²) ≥ 0.995.
-
Analyze the provided ILC test sample in triplicate.
-
-
Data Reporting:
-
Calculate the concentration of 1,4-DCN in the test sample using the calibration curve.
-
Report the mean concentration and standard deviation of the triplicate measurements.
-
Submit results to the ILC coordinator via the specified reporting form.
-
Inter-Laboratory Comparison Workflow
The successful execution of an ILC relies on a well-defined and logical workflow, from initial planning to the final report. The diagram below illustrates the key stages of the process.
Caption: Workflow for a 1,4-DCN inter-laboratory comparison study.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. ctc-n.org [ctc-n.org]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. A round robin approach to the analysis of bisphenol A (BPA) in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Dichloronaphthalene Degradation Pathways by Bacterial and Fungal Species
A comprehensive guide for researchers, scientists, and drug development professionals detailing the microbial-mediated degradation of dichloronaphthalenes (DCNs). This document provides a comparative overview of degradation capabilities, experimental protocols, and metabolic pathways, with a focus on the well-documented degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY and a generalized pathway for fungal degradation of chlorinated aromatic compounds.
Introduction
Dichloronaphthalenes (DCNs) are persistent organic pollutants that pose significant environmental and health risks due to their toxicity and resistance to degradation. Understanding the microbial degradation pathways of these compounds is crucial for developing effective bioremediation strategies. This guide provides a comparative study of the degradation of different DCNs by bacterial and fungal species, highlighting the enzymatic reactions and metabolic intermediates involved.
Comparative Degradation of Dichloronaphthalenes
The degradation of DCNs is highly dependent on the specific isomer, the microbial strain, and the environmental conditions. While detailed comparative data across all DCN isomers is limited, extensive research on this compound (1,4-DCN) provides a model for bacterial degradation.
Bacterial Degradation: The Case of this compound by Pseudomonas sp. HY
A strain of Pseudomonas sp. HY, isolated from activated sludge, has demonstrated the ability to degrade 1,4-DCN.[1][2] The degradation process involves a series of enzymatic reactions that lead to the breakdown of the aromatic structure.
Quantitative Data Summary
The degradation of 1,4-DCN by Pseudomonas sp. HY is concentration-dependent. At an initial concentration of 10 mg/L, 98% of the 1,4-DCN was removed within 48 hours.[1][2][3] However, at a higher initial concentration of 20 mg/L, it took 144 hours to achieve the same level of removal.[1][2][3]
| Initial 1,4-DCN Concentration (mg/L) | Time (hours) | Degradation (%) | Reference |
| 10 | 48 | 98 | [1][2][3] |
| 20 | 144 | 98 | [1][2][3] |
Metabolic Pathway of this compound Degradation
The degradation of 1,4-DCN by Pseudomonas sp. HY proceeds through a proposed metabolic pathway involving several key intermediates.[1][2] These metabolites have been identified using gas chromatography-mass spectrometry (GC-MS).[1][2] The identified intermediates include dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid.[1][2]
References
Evaluating 1,4-Dichloronaphthalene as a Biomarker for Environmental Contamination: A Comparative Guide
While 1,4-Dichloronaphthalene is a known environmental contaminant, it is not currently a validated or commonly used biomarker for assessing environmental exposure in humans or other organisms. Research on biological markers for naphthalene (B1677914) and its derivatives has predominantly focused on the metabolites of the parent compound, naphthalene. This guide provides a comparative analysis of the potential of this compound as a biomarker against established biomarkers of naphthalene exposure, offering insights for researchers, scientists, and drug development professionals.
Comparison of Biomarkers for Naphthalene and Chlorinated Naphthalene Exposure
The following table summarizes the key characteristics of established urinary biomarkers for naphthalene exposure and evaluates the hypothetical potential of this compound and its potential metabolites as biomarkers.
| Biomarker | Status | Typical Matrix | Analytical Method | Key Performance Characteristics |
| 1,2-Dihydroxynaphthalene (1,2-DHN) | Established & Validated | Urine | GC-MS/MS | High Sensitivity & Specificity: Considered the most sensitive biomarker for naphthalene exposure.[1][2] Post-shift urinary concentrations in exposed workers can range from 114 to 51,809 µg/L.[3] Median concentrations in workers were found to be about tenfold higher than 1- and 2-naphthol (B1666908).[4][5] |
| 1-Naphthol | Established & Validated | Urine | GC-MS, HPLC | Good Correlation with Exposure: Shows a significant correlation with airborne naphthalene levels.[6] However, it is also a metabolite of the insecticide carbaryl, which can affect its specificity for naphthalene exposure.[7][8] Post-shift urinary concentrations in exposed workers can range from 2 to 2698 µg/L.[3] |
| 2-Naphthol | Established & Validated | Urine | GC-MS, HPLC | Specific to Naphthalene: Not a metabolite of carbaryl, making it more specific to naphthalene exposure than 1-naphthol. Post-shift urinary concentrations in exposed workers can range from 4 to 1135 µg/L.[3] |
| This compound | Not Validated | Blood, Adipose Tissue (hypothetical) | GC-MS | Unknown Performance: As the parent compound, it is likely to be found in tissues with high lipid content. Its utility as a biomarker is questionable due to rapid metabolism. |
| Dichlorinated Naphthols (e.g., 2,4-Dichloronaphthol) | Hypothetical | Urine | GC-MS | Potential for Specificity: As metabolites, they would likely be more specific to this compound exposure than the parent compound. However, their formation, concentration, and kinetics in humans are not well-studied. |
| Dihydroxy-dichloro-naphthalenes | Hypothetical | Urine | GC-MS | Potential for High Sensitivity: Analogous to 1,2-DHN for naphthalene, these could be major metabolites, but their existence and utility as biomarkers in humans are currently unknown. |
Metabolic Pathways and Biomarker Rationale
The utility of a compound as a biomarker is intrinsically linked to its metabolic fate. The diagrams below illustrate the established metabolic pathway for naphthalene and a speculative pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for the analysis of established naphthalene biomarkers in urine.
Protocol 1: Quantification of 1,2-Dihydroxynaphthalene, 1-Naphthol, and 2-Naphthol in Urine by GC-MS
This method allows for the simultaneous determination of the major naphthalene metabolites.
1. Sample Preparation:
- Collect a urine sample and add an antioxidant, such as ascorbic acid, to prevent degradation of the analytes.
- Add isotope-labeled internal standards for 1,2-DHN, 1-naphthol, and 2-naphthol to the urine sample for accurate quantification.
- Adjust the pH of the urine sample using an acetate (B1210297) buffer.
2. Enzymatic Hydrolysis:
- To cleave the glucuronide and sulfate conjugates and release the free metabolites, treat the buffered urine sample with β-glucuronidase/arylsulfatase.
- Incubate the mixture to ensure complete hydrolysis.
3. Solid-Phase Extraction (SPE):
- Purify and concentrate the hydrolyzed sample using a solid-phase extraction cartridge.
- Elute the analytes from the SPE cartridge with an appropriate organic solvent.
4. Derivatization:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue to create volatile derivatives of the analytes.
- Incubate the mixture to ensure complete derivatization.
5. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
- Separate the analytes on a suitable capillary column.
- Detect and quantify the analytes using mass spectrometry, typically in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
Conclusion and Future Directions
Currently, this compound is not a validated biomarker for environmental contamination. The established and most reliable biomarkers for naphthalene exposure are its urinary metabolites, particularly 1,2-dihydroxynaphthalene, due to its high sensitivity and specificity.[1][2] 1-Naphthol and 2-naphthol are also widely used, with 2-naphthol offering greater specificity for naphthalene exposure.
For researchers interested in the potential health effects of this compound, future research should focus on:
-
Metabolism and Toxicokinetics: Elucidating the metabolic pathways of this compound in humans to identify potential, specific, and sensitive biomarkers, such as dichlorinated naphthols or dihydroxy-dichloro-naphthalenes.
-
Method Development: Developing and validating sensitive analytical methods for the quantification of these potential metabolites in human biological matrices.
-
Correlation Studies: Conducting studies to establish a correlation between external exposure to this compound and the levels of its potential biomarkers in exposed populations.
By pursuing these research avenues, the scientific community can better assess the feasibility of using this compound or its metabolites as reliable biomarkers for environmental and occupational exposure.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 3. Validity of different biomonitoring parameters in human urine for the assessment of occupational exposure to naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Dihydroxynaphthalene as biomarker for a naphthalene exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary naphthols as an indicator of exposure to naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Naphthalene - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Physical Properties of Dichloronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of chlorine atoms on a naphthalene (B1677914) ring significantly influences the physical properties of the resulting dichloronaphthalene isomers. Understanding these differences is crucial for applications in materials science, environmental analysis, and as intermediates in the synthesis of pharmaceuticals and dyes. This guide provides a comparative analysis of the key physical properties of various dichloronaphthalene isomers, supported by experimental data and methodologies.
Influence of Isomerism on Physical Properties
The ten possible isomers of dichloronaphthalene exhibit distinct physical properties, primarily due to variations in their molecular symmetry and the nature of intermolecular forces. These forces, including van der Waals interactions and dipole-dipole forces, are dictated by the relative positions of the chlorine atoms on the naphthalene core. Symmetrical isomers, for instance, tend to pack more efficiently into a crystal lattice, which generally results in higher melting points.
Comparison of Physical Properties
The following table summarizes the key physical properties of common dichloronaphthalene isomers.
| Isomer | Melting Point (°C) | Boiling Point (°C) | Water Solubility | Organic Solvent Solubility |
| 1,2-Dichloronaphthalene | 34 - 36 | ~295 | Insoluble | Soluble in ethanol, ether, benzene, chloroform |
| 1,3-Dichloronaphthalene | 61.5 | 291.20 | Very low (~0.1 g/L) | Highly soluble in benzene, acetone, ether |
| 1,4-Dichloronaphthalene | 67 - 68 | 284 - 287 | Insoluble (864.9 ug/L at 25°C)[1] | Soluble in benzene, acetone, ether, ethanol[1] |
| 1,5-Dichloronaphthalene | 107 | 296.8 | Insoluble | Data not readily available |
| 1,6-Dichloronaphthalene | 49 | Data not readily available | Data not readily available | Data not readily available |
| 1,7-Dichloronaphthalene | 63.5 | Data not readily available | Data not readily available | Data not readily available |
| 1,8-Dichloronaphthalene | 88 - 89 | 296.81 | Insoluble | Data not readily available |
| 2,3-Dichloronaphthalene | 120 | 273 | Poorly soluble | Soluble in ethanol, acetone, benzene[2] |
| 2,6-Dichloronaphthalene | 135 | 285.7 | Insoluble (8.1E-4 g/L at 25°C)[3] | Data not readily available |
| 2,7-Dichloronaphthalene | 114 | ~295 | Low solubility | Soluble in chloroform, benzene, toluene |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. Below are detailed methodologies for the key experiments cited.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline organic compounds, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the dichloronaphthalene isomer is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slower, about 1-2°C per minute, near the expected melting point).
-
The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[4]
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
A small amount of the liquid dichloronaphthalene isomer (or a molten solid isomer) is placed in the small test tube.
-
A capillary tube, sealed at the top, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5]
-
Heating is discontinued, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[5]
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a key factor, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6]
Qualitative Solubility Test:
-
Place a small, measured amount of the dichloronaphthalene isomer (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL of water or an organic solvent) to the test tube.
-
Vigorously shake the test tube for a set period (e.g., 1 minute).
-
Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.
Quantitative Solubility Determination (Shake-Flask Method):
-
An excess amount of the dichloronaphthalene isomer is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved isomer in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or gas chromatography.
Isomer Differentiation Pathway
The following diagram illustrates the logical relationship between the structural variations of dichloronaphthalene isomers and their resulting physical properties.
Caption: Isomer differentiation and its effect on physical properties.
References
Safety Operating Guide
Proper Disposal of 1,4-Dichloronaphthalene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,4-Dichloronaphthalene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with hazardous waste regulations.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling to prevent harm to personnel and the environment.[1][2] It is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[1][3]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its primary hazards. Appropriate personal protective equipment must be worn at all times.
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed (Category 4)[2][3] | Wear protective gloves, clothing, and eye/face protection.[1][4] |
| Serious Eye Damage | Causes serious eye damage (Category 1)[2][3] | Wear eye protection/face protection (e.g., safety glasses, face shield).[1] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects[1][3] | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[1] As a halogenated organic compound, it requires specific disposal methods.[5]
Experimental Workflow: Waste Segregation and Collection
-
Waste Characterization : this compound is a halogenated organic compound.[5] It should not be mixed with non-halogenated organic wastes or inorganic wastes like acids and bases.[5]
-
Container Selection : Use a dedicated, compatible waste container for halogenated organic compounds.[5][6] The container must have a tightly fitting cap and be in good condition.[7][8]
-
Labeling : Clearly label the waste container with its contents, including the full chemical name "this compound" and the approximate concentration or mass.[5][6] Do not use abbreviations or chemical formulas.[6]
-
Accumulation : Store the waste container at or near the point of generation in a designated satellite accumulation area.[8] Keep the container closed except when adding waste.[7][8]
-
Final Disposal : Arrange for pickup by a licensed hazardous waste disposal company. The final disposal method for halogenated organic wastes is typically incineration at a regulated facility.[5] The appropriate waste code should be determined in consultation with the disposal company.[1]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills : Wipe up with an absorbent material (e.g., cloth, fleece). Clean the surface thoroughly to remove any residual contamination.[1]
-
Large Spills : Stop the flow of material if it can be done without risk. Dike the spilled material. Absorb it in vermiculite, dry sand, or earth and place it into containers for disposal.[1]
-
General : Prevent the product from entering drains.[1] Following product recovery, flush the area with water.[1] Collect any spillage.[1][3]
Empty Container Disposal
Empty containers or liners may retain product residues and should be treated as hazardous waste.[1] Follow label warnings even after the container is emptied.[1] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1] Alternatively, they can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[6]
Regulatory and Transportation Data
This compound is regulated as a hazardous material for transportation and is subject to federal waste disposal regulations.
| Identifier | Value | Reference |
| UN Number | UN3077 | [1] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. | [1] |
| Transport Hazard Class | 9 | [1] |
| Packing Group | III | [1] |
| Marine Pollutant | Yes | [1] |
| CERCLA Hazardous Substance | Listed | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. This compound | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. bucknell.edu [bucknell.edu]
- 6. nswai.org [nswai.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. geo.utexas.edu [geo.utexas.edu]
Personal protective equipment for handling 1,4-Dichloronaphthalene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Dichloronaphthalene. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Chemical Profile: this compound is a colorless to pale yellow solid with a characteristic odor.[1] It is recognized as being harmful if swallowed, causing serious eye damage, and potentially causing respiratory irritation.[2][3][4] This compound is also toxic to aquatic life with long-lasting effects.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using for any additional recommendations.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[5][6] A face shield may be required for splash hazards.[7] | Protects against splashes and airborne particles that can cause serious eye damage.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Silver Shield).[8] Long-sleeved clothing or a lab coat.[5][6] | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient or exposure limits may be exceeded, a NIOSH-approved respirator is required.[5][6] | Protects against inhalation of dust or vapors, which may cause respiratory tract irritation.[1][4] |
| Body Protection | Appropriate protective clothing, such as a lab coat or coveralls, should be worn.[7][9] | Provides an additional barrier against accidental skin exposure. |
Operational Plan: Handling and Disposal
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: This diagram illustrates the sequential workflow for the safe handling of this compound.
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Ensure the work area, such as a chemical fume hood, is properly ventilated.[3][10] Don all required personal protective equipment as specified in the table above.
-
Handling: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use appropriate tools and handle the substance carefully to avoid contact with skin and eyes.[3][6] Do not eat, drink, or smoke in the handling area.[3][6][11]
-
Spill Response: In the event of a small spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] For larger spills, follow your institution's emergency procedures.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Skin Contact: Wash off with soap and water.[3] Get medical attention if irritation develops and persists.[3]
-
Ingestion: Rinse mouth.[3] Do NOT induce vomiting.[5][6] Call a poison center or doctor if you feel unwell.[3]
-
Inhalation: Move to fresh air.[3] Call a physician if symptoms develop or persist.[3]
-
Disposal Plan:
-
Waste Collection: All waste containing this compound must be collected in a clearly labeled, tightly sealed, and compatible waste container.[12][13][14]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[13]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
Disposal: Dispose of the chemical waste in accordance with all applicable local, regional, national, and international regulations.[3] Contact your institution's environmental health and safety office for specific disposal procedures. Empty containers may retain product residue and must be disposed of in a safe manner.[3]
References
- 1. CAS 1825-31-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. accustandard.com [accustandard.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 10. carlroth.com [carlroth.com]
- 11. aarti-industries.com [aarti-industries.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. nswai.org [nswai.org]
- 14. geo.utexas.edu [geo.utexas.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
